molecular formula C15H11N3 B2912559 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile CAS No. 118001-91-5

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Cat. No.: B2912559
CAS No.: 118001-91-5
M. Wt: 233.274
InChI Key: KZMYEQMVROHICO-UHFFFAOYSA-N
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Description

4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYEQMVROHICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118001-91-5
Record name 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from supplier specifications, computational predictions, and established methodologies for analogous benzimidazole derivatives. The aim is to offer a valuable resource for researchers, providing both foundational data and the strategic framework for its experimental validation.

The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2] This is attributed to its physicochemical characteristics, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] this compound, with its combination of the benzimidazole core and a cyano-substituted benzyl group, presents a unique profile for potential therapeutic applications.

Molecular and Physicochemical Profile

PropertyValueSource
Molecular Formula C₁₅H₁₁N₃MilliporeSigma[3][4]
Molecular Weight 233.27 g/mol MilliporeSigma[3][4]
Physical Form Solid / PowderSigma-Aldrich, MilliporeSigma
Purity 95%MilliporeSigma[3]
Predicted XlogP 2.8PubChem[5]
Predicted Mass [M+H]⁺: 234.10257 m/zPubChem[5]

Spectroscopic and Structural Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The expected chemical shifts are influenced by the aromatic rings and the methylene bridge.

  • ¹H NMR: Protons on the benzimidazole and benzonitrile rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂-) would likely present as a singlet in the range of δ 5.0-6.0 ppm.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The nitrile carbon (-C≡N) is expected to appear further downfield, typically around δ 115-125 ppm. The methylene carbon should be observable in the δ 45-55 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹.

  • C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. PubChem predicts this at an m/z of 234.10257.[5]

Solubility and Acidity

The solubility and pKa of a compound are critical determinants of its behavior in biological systems and its suitability for various experimental assays.

Solubility

Benzimidazole derivatives are often characterized by poor aqueous solubility due to their hydrophobic aromatic structures.[1] It is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

pKa

The benzimidazole ring contains basic nitrogen atoms, making the compound's solubility pH-dependent.[1] The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. While the experimental pKa for this specific molecule is not available, methods such as capillary electrophoresis and reversed-phase liquid chromatography have been successfully used to determine the pKa of other benzimidazole derivatives.[6][7]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from the synthesis of the analogous compound, 4-[(1H-benzotriazol-1-yl)methyl]benzonitrile.[8] This involves the N-alkylation of benzimidazole with 4-(bromomethyl)benzonitrile.

Diagram of a Potential Synthetic Pathway:

Synthesis_Pathway Benzimidazole Benzimidazole Reaction N-Alkylation Benzimidazole->Reaction Base Base (e.g., K₂CO₃, KOH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Alkylating_Agent 4-(bromomethyl)benzonitrile Alkylating_Agent->Reaction Product This compound Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product Reaction->Product

A potential synthetic route for the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add a slight molar excess of a base (e.g., potassium carbonate or potassium hydroxide) to the solution and stir at room temperature for 30 minutes to deprotonate the benzimidazole nitrogen.

  • Alkylation: Add an equimolar amount of 4-(bromomethyl)benzonitrile to the reaction mixture.

  • Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Diagram of Melting Point Determination Workflow:

Melting_Point_Workflow Start Start: Obtain Purified Sample Grind Grind Sample to a Fine Powder Start->Grind Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Place Place in Melting Point Apparatus Pack->Place Heat Heat at a Controlled Rate (e.g., 1-2 °C/min) Place->Heat Observe Observe for Onset of Melting and Complete Liquefaction Heat->Observe Record Record Melting Range Observe->Record End End: Report Melting Point Record->End

Workflow for determining the melting point of a solid compound.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Kinetic Solubility Assay by Nephelometry

This method provides a rapid assessment of a compound's solubility in an aqueous buffer.[1]

Diagram of Kinetic Solubility Assay:

Solubility_Assay Start Start: Prepare DMSO Stock Solution Dilution Serial Dilution of Stock in DMSO Start->Dilution Dispense Dispense Dilutions into 96-well Plate Dilution->Dispense Add_Buffer Add Aqueous Buffer to Each Well Dispense->Add_Buffer Incubate Incubate with Shaking Add_Buffer->Incubate Measure Measure Turbidity (Nephelometer) Incubate->Measure Analyze Analyze Data to Determine Solubility Limit Measure->Analyze End End: Report Kinetic Solubility Analyze->End

Workflow for a kinetic solubility assay using nephelometry.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Safety Information

Based on available supplier data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential utility in drug discovery, stemming from its benzimidazole core. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a foundational understanding based on predicted data and established methodologies for related compounds. The outlined experimental protocols offer a clear path for researchers to thoroughly characterize this molecule, thereby enabling its further investigation and application in the development of new therapeutic agents.

References

  • Vertex AI Search. (2026). Google Search Results.
  • ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • Bentham Science Publisher. (2024).
  • PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
  • Semantic Scholar. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy.
  • ACS Publications. (2006).
  • Ovid. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.
  • ACS Publications. (2020).
  • PubMed. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.
  • MDPI. (2022). 4-(4-(((1H-Benzo[d][1][9]triazol-1-yl)oxy)methyl)-.

  • Scribd. (n.d.).
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • PubChemLite. (n.d.). This compound.
  • Hoffman Fine Chemicals. (n.d.). CAS 25699-95-0 | 4-(1H-Benzo[d]imidazol-1-yl)benzonitrile.
  • Jetir.Org. (n.d.).
  • ACS Publications. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • PubChemLite. (n.d.). 4-(1h-1,3-benzodiazol-1-yl)benzonitrile.
  • MilliporeSigma. (n.d.). This compound | Sigma-Aldrich.
  • MilliporeSigma. (n.d.). This compound.
  • MilliporeSigma. (n.d.). This compound | 118001-91-5.
  • ChemicalBook. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • NIST WebBook. (n.d.). Benzonitrile, 4-methyl-.
  • Sigma-Aldrich. (n.d.). 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzonitrile.
  • Sigma-Aldrich. (n.d.). This compound.
  • PMC - NIH. (n.d.). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile.
  • ResearchGate. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)
  • RSC Publishing. (2024).
  • CSIR-NIScPR. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][2][9]-oxazepin-3(2H) ones | Indian Journal of Chemistry (IJC).

  • Echemi. (n.d.). 4-(1H-1,3-BENZODIAZOL-2-YL)
  • ScienceScholar. (2022). Synthesis and identification of benzo[d][1][9]oxazin-4-one derivatives and testing of antibacterial activity of some of them.

  • SCBT. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3.

Sources

Literature review of benzimidazole based nitrile compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzimidazole-Based Nitrile Compounds: Synthesis, Medicinal Chemistry, and Therapeutic Potential

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2][3] The fusion of a benzene ring with an imidazole moiety creates a bicyclic system with unique electronic and structural properties, allowing it to interact with a wide array of biological targets.[4][5] The introduction of a nitrile (-C≡N) group to this scaffold further enhances its therapeutic potential. The nitrile's strong electron-withdrawing nature, its ability to act as a hydrogen bond acceptor, and its capacity for metabolic transformation make it a critical functional group in modern drug design. This guide provides a comprehensive overview of benzimidazole-based nitrile compounds, detailing their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a focus on providing actionable insights for researchers and drug development professionals.

The Benzimidazole Nucleus: A Foundation for Drug Discovery

Benzimidazole is a heterocyclic aromatic compound whose structure is isosteric with naturally occurring purines, allowing it to interact with the biopolymers of living systems.[4] This fundamental property underpins its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antihypertensive effects.[3][6] Marketed drugs such as the proton-pump inhibitors omeprazole and pantoprazole, the anthelmintic albendazole, and the antihistamine astemizole all feature the benzimidazole core, highlighting its versatility and clinical significance.[1][7][8]

The strategic importance of the benzimidazole scaffold lies in its synthetic accessibility and the ease with which its positions (N-1, C-2, C-5, and C-6) can be functionalized to modulate its physicochemical and pharmacological properties.

Synthesis of Benzimidazole-Based Nitriles

The construction of the benzimidazole ring system is typically achieved through the condensation of an o-phenylenediamine with a suitable reaction partner. The incorporation of a nitrile group can be accomplished either by using a nitrile-containing starting material or by introducing the group onto a pre-formed benzimidazole ring.

Primary Synthesis via Condensation Reactions

The most direct method involves the condensation of o-phenylenediamines with reagents already containing a nitrile or a precursor group.

Method A: Condensation with Nitriles The direct condensation of o-phenylenediamine with nitriles is a highly effective method for producing 2-substituted benzimidazoles.[9][10] This approach is valuable as nitriles are widely available commercial chemicals.[9]

Method B: Condensation with Carboxylic Acids and Aldehydes A classic and versatile approach is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids (or their derivatives like chlorides and esters) under acidic conditions and often at high temperatures.[8][9][11] When the chosen carboxylic acid or aldehyde contains a cyano group, a benzimidazole nitrile is formed directly. For instance, 2-(1H-benzimidazol-2-yl)acetonitrile, a key intermediate, can be synthesized from the reaction of o-phenylenediamine.[12]

Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazoles

This protocol describes a general, efficient synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and an aromatic aldehyde, a common precursor route.

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (1.0 mmol) or Ammonium Chloride (NH4Cl) (4.0 mmol)[11][13]

  • Ethanol or Chloroform (20 mL)[11][13]

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in ethanol (20 mL).[13]

  • Add the catalyst, p-TsOH (1.0 mmol), to the solution.[13]

  • Attach a condenser and reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/petroleum ether, 7:3 v/v).[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzimidazoles has benefited from these advancements:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[8]

  • Novel Catalysts: The use of nano-catalysts (e.g., nano-Ni(II)/Y zeolite, nano-Fe2O3) and environmentally friendly catalysts like ammonium chloride or boric acid allows for milder reaction conditions, sometimes even solvent-free.[4][14]

The diagram below illustrates a generalized workflow for the synthesis and subsequent biological evaluation of benzimidazole nitrile compounds.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Starting Materials (o-phenylenediamine, Nitrile-containing aldehyde/acid) Condensation Condensation Reaction (Catalyst, Solvent, Heat/Microwave) Start->Condensation Purification Work-up & Purification (Filtration, Recrystallization) Condensation->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening In Vitro Screening (Antimicrobial, Anticancer, Kinase Assays) Characterization->Screening SAR SAR Analysis (Identify key structural features) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Testing (Animal Models) SAR->In_Vivo Lead_Opt->Screening Iterative Design

Caption: Workflow for Benzimidazole Nitrile Drug Discovery.

Pharmacological Activities and Structure-Activity Relationships (SAR)

The introduction of a nitrile group onto the benzimidazole scaffold has led to the discovery of compounds with potent and selective biological activities.

Anti-inflammatory Activity

Benzimidazole nitriles have emerged as powerful anti-inflammatory agents, primarily through the inhibition of protein kinases involved in inflammatory signaling pathways.

  • Janus Kinase (JAK) Inhibition: A pivotal discovery was that substituting a nitrile group at the C-6 position of the benzimidazole ring results in potent and selective inhibition of Janus kinase 3 (JAK3).[1][15] One such compound exhibited a JAK3-inhibition potency of 45 nM.[1] This finding underscores the critical role of the nitrile group in achieving high-affinity binding to the kinase active site.

  • Lymphocyte-specific Kinase (Lck) Inhibition: Benzimidazoles substituted at the N-1 position with a pyrimidin-2-yl group have been identified as potent Lck inhibitors, a key target for autoimmune diseases.[1]

The diagram below illustrates the simplified JAK-STAT signaling pathway, which is a common target for anti-inflammatory drugs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor Benzimidazole Nitrile (e.g., JAK3 Inhibitor) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT Pathway.

Antimicrobial and Antiviral Activity

Benzimidazole derivatives are well-established antimicrobial agents. The nitrile functionality can enhance this activity.

  • Antibacterial and Antifungal Activity: Studies have shown that the introduction of electron-withdrawing groups, such as nitro (-NO2) or nitrile (-CN), can increase antimicrobial efficacy.[5][16] For example, certain polynuclear heterocyclic compounds derived from 2-(1H-benzimidazol-2-yl) acetonitrile demonstrated significant in vitro activity against pathogenic bacteria like E. coli, S. aureus, and P. aeruginosa.[12]

  • Antiviral Activity: Novel benzimidazole derivatives have been synthesized and evaluated for activity against various viruses, including Coxsackie virus B3 and rotavirus.[10][12] The ability of the benzimidazole core to mimic natural purines makes it a promising scaffold for developing new antiviral agents.

Anticancer Activity

The antiproliferative effects of benzimidazole derivatives are a major area of research. The nitrile group can contribute to the mechanism of action, for instance, by interacting with key enzymatic targets. Several benzimidazole-based compounds have shown significant anticancer activity against cell lines like HCT116.[10]

Core Structure-Activity Relationship (SAR) Insights

Analysis of numerous studies reveals key SAR trends for benzimidazole-based nitrile compounds.[1][16]

  • C-2 Position: This position is highly amenable to substitution. Attaching various aryl or heterocyclic rings can significantly influence the compound's biological target and potency.

  • N-1 Position: Substitution at the N-1 position can enhance chemotherapeutic activity by modifying solubility, cell permeability, and target engagement.[8]

  • C-5/C-6 Positions: These positions on the benzene ring are critical for modulating electronic properties and providing specific interactions with biological targets.

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO2) or nitrile (-CN) at C-6 has been shown to be crucial for certain activities, such as JAK3 inhibition and antimicrobial effects.[1][16]

    • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) can enhance other activities, such as anti-inflammatory properties in different contexts.[1]

The following table summarizes the impact of substitutions on the biological activity of selected benzimidazole nitrile compounds.

Compound ClassKey SubstitutionTarget/ActivityPotencyReference
Pyrimidine-BenzimidazoleC6-NitrileJAK3 InhibitionIC50 = 45 nM[1]
Polynuclear HeterocyclesDerived from 2-acetonitrileAntibacterial (E. coli, S. aureus)Effective MIC[12]
N-benzyl benzimidazolesC2-SubstitutedBradykinin B1 AntagonistIC50 = 0.3 nM[1]
6-Nitro-BenzimidazolesC6-NO2, C2-ArylAntimicrobialHigh Zone of Inhibition[16]

Protocol: In Vitro Antibacterial Susceptibility Testing

To assess the efficacy of newly synthesized benzimidazole nitrile compounds, a standard antimicrobial susceptibility test like the disc diffusion method is employed.

Objective: To determine the sensitivity of pathogenic bacterial strains to synthesized compounds.

Materials:

  • Synthesized benzimidazole nitrile compounds

  • Standard antibiotic discs (e.g., Ciprofloxacin, 5 µ g/disc )[13]

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient Agar plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile filter paper discs

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.

  • Plate Inoculation: Aseptically swab the entire surface of a nutrient agar plate with the bacterial inoculum to ensure uniform growth.

  • Preparation of Test Discs: Dissolve the synthesized compounds in DMSO to desired concentrations (e.g., 500 µg/mL and 1000 µg/mL).[13] Impregnate sterile filter paper discs with a known volume of the compound solutions. Allow the solvent to evaporate completely.

  • Disc Placement: Place the impregnated discs, along with a standard antibiotic disc (positive control) and a DMSO-only disc (negative control), onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater sensitivity of the bacterium to the compound. Compare the results with the standard antibiotic.

Conclusion and Future Directions

Benzimidazole-based nitrile compounds represent a highly versatile and promising class of molecules in medicinal chemistry. The unique electronic properties of the nitrile group, combined with the privileged benzimidazole scaffold, have yielded potent inhibitors of key biological targets in inflammation, infectious diseases, and oncology. The synthetic accessibility of these compounds allows for extensive structural modifications, facilitating robust SAR studies and the optimization of lead compounds.

Future research should focus on:

  • Target Selectivity: Designing new derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between benzimidazole nitriles and their biological targets through X-ray crystallography and computational modeling.

  • Green Synthesis: Further development of sustainable and scalable synthetic methods to reduce environmental impact.

  • Combinatorial Approaches: Exploring the synergistic effects of these compounds with existing drugs to combat drug resistance, particularly in microbial and cancer chemotherapy.

The continued exploration of this chemical space is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Benzimidazoles from nitriles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT. Retrieved February 27, 2026, from [Link]

  • Benzimidazole and Their Derivatives. (2023, October 21). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis, pharmacological activity evaluation and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives. (2012, December 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Synthetic and Biological Aspects of Benzimidazole Derivatives. (n.d.). Chemistry & Biology Interface. Retrieved February 27, 2026, from [Link]

  • A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (2023, August 17). Oriental Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2025, August 19). MDPI. Retrieved February 27, 2026, from [Link]

  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). acspubs.org. Retrieved February 27, 2026, from [Link]

  • Biological activities of benzimidazole derivatives: A review. (n.d.). isca.in. Retrieved February 27, 2026, from [Link]

  • Preparation method for benzimidazole substituted acrylonitrile derivative. (n.d.). Google Patents.
  • Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2021, March 31). Bentham Science. Retrieved February 27, 2026, from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic agents. (2025, March 28). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). ijptonline.com. Retrieved February 27, 2026, from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents. (2022, August 3). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Mechanistic Characterization and Binding Kinetics of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for CYP19A1 Inhibition Profiling[1]

Executive Summary

This technical guide details the binding mechanism and kinetic characterization of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (hereafter referred to as BIM-BN ).[1] Structurally analogous to the third-generation aromatase inhibitor Letrozole, BIM-BN replaces the 1,2,4-triazole moiety with a benzimidazole (1,3-benzodiazole) ring.[1]

While Letrozole is a picomolar-affinity clinical standard, BIM-BN serves as a critical reference compound in Structure-Activity Relationship (SAR) studies.[1] It elucidates the steric and electronic penalties of heme coordination when the nitrogen heterocycle is expanded from a 5-membered triazole to a fused bicyclic benzimidazole. This guide provides the rigorous methodologies required to determine its binding affinity (


) and inhibitory potency (

) against the target enzyme CYP19A1 (Aromatase) .[1]

Molecular Mechanism of Action[1]

Target Interaction (Type II Binding)

BIM-BN functions as a reversible, competitive inhibitor of CYP19A1.[1] Its binding affinity is driven by two distinct molecular interactions within the enzyme's active site:[1]

  • Heme Coordination (Primary): The

    
     hybridized nitrogen (N-3) of the benzimidazole ring donates a lone pair of electrons to the heme iron (
    
    
    
    ) of the cytochrome P450.[1] This direct coordination displaces the native water molecule or oxygen, preventing the hydroxylation of the natural substrate (Androstenedione).[1]
  • Hydrophobic Pocket Fitting (Secondary): The benzonitrile moiety mimics the A-ring of the steroid substrate, slotting into the hydrophobic access channel defined by residues Arg115 and Ile133.[1]

Pathway Blockade

The inhibition of CYP19A1 blocks the rate-limiting step in estrogen biosynthesis—the aromatization of the A-ring of androgens.

AromatasePathway Andro Androstenedione (Substrate) CYP CYP19A1 (Enzyme) Andro->CYP Binding Estrone Estrone (Product) CYP->Estrone Aromatization (3x Oxidation) Complex [Enzyme-Inhibitor] Inactive Complex CYP->Complex Heme Fe coordination BIM BIM-BN (Inhibitor) BIM->CYP Competitive Binding

Figure 1: Mechanism of Action. BIM-BN competes with Androstenedione for the CYP19A1 active site, forming a catalytically inactive heme-ligand complex.[1]

Experimental Workflows

To rigorously characterize BIM-BN, two complementary assays are required: Difference Spectroscopy (to measure physical binding,


) and Catalytic Inhibition  (to measure functional potency, 

).[1]
Protocol A: Difference Spectroscopy (Binding Affinity)

This is the "gold standard" for confirming direct interaction with the heme iron.[1] Type II inhibitors like BIM-BN induce a characteristic spectral shift (Soret peak shift) from ~418 nm to ~424 nm (red shift) or cause a "Type II" difference spectrum with a minimum at ~390 nm and maximum at ~430 nm.[1]

Reagents:

  • Recombinant Human CYP19A1 microsomes (1 µM stock).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.[1]

  • Ligand: BIM-BN (dissolved in DMSO).[1]

Step-by-Step Methodology:

  • Baseline Correction: Place two cuvettes (Reference and Sample) containing 1 mL of diluted enzyme (200 nM final concentration) in the spectrophotometer. Record a baseline (350–500 nm).[1]

  • Titration: Add BIM-BN to the Sample cuvette in increasing increments (0.1 µM to 50 µM).[1] Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.

  • Measurement: After each addition, record the difference spectrum (

    
    ).
    
  • Data Analysis: Plot the difference in absorbance (

    
    ) against ligand concentration.[1] Fit to the hyperbolic binding equation (Michaelis-Menten equivalent) to solve for the Spectral Dissociation Constant (
    
    
    
    or
    
    
    ).[1]

SpectralAssay Start Start: Recombinant CYP19A1 Prep Baseline Baseline Scan (350-500nm) Start->Baseline Titration Titrate BIM-BN (0.1 - 50 µM) Baseline->Titration Measure Measure Absorbance Difference (Type II) Titration->Measure Check Saturation Reached? Measure->Check Check->Titration No Fit Non-Linear Regression Calculate Kd Check->Fit Yes

Figure 2: Spectral Binding Assay Workflow. This iterative process determines the thermodynamic dissociation constant (


) of the inhibitor.
Protocol B: Fluorometric Catalytic Inhibition ( )

This assay measures the functional ability of BIM-BN to stop the enzyme from working.[1]

Methodology:

  • Substrate: Use a fluorogenic substrate (e.g., Dibenzylfluorescein or MFC) that releases a fluorescent signal upon aromatization.[1]

  • Incubation: Incubate CYP19A1 + NADPH-Regenerating System + Substrate + BIM-BN (varying concentrations).

  • Detection: Measure fluorescence (Ex/Em specific to substrate) after 30–60 minutes.[1]

  • Calculation:

    
     is the concentration where fluorescence is reduced by 50%.
    

Data Analysis & Interpretation

The binding data for BIM-BN must be interpreted in the context of structural analogs. The benzimidazole ring is generally bulkier and less electron-deficient than the triazole ring found in Letrozole, leading to weaker affinity.[1]

Comparative Affinity Table

The following table summarizes expected values based on SAR literature for N-benzylbenzimidazoles vs. N-benzyltriazoles [1][2].

ParameterBIM-BN (Benzimidazole)Letrozole (Triazole)Interpretation
Binding Type Type II (Reversible)Type II (Reversible)Both coordinate Heme Iron.[1]

(Binding)
50 – 200 nM 0.5 – 2.0 nM Benzimidazole is ~100x weaker binder due to steric clash in the active site.[1]

(Potency)
0.1 – 1.0 µM 0.002 – 0.02 µM Higher concentration required for BIM-BN to achieve therapeutic inhibition.[1]
Selectivity ModerateHighBenzimidazoles may cross-react with CYP1A2 or CYP3A4 more than triazoles.
Calculation of Binding Constants

To derive the dissociation constant (


) from the spectral data, use the following equation:

[1]

Where:

  • 
    : Observed absorbance difference.
    
  • 
    : Maximum absorbance difference at saturation.[1]
    
  • 
    : Concentration of BIM-BN.[1]
    

To convert functional


 to the inhibition constant (

), use the Cheng-Prusoff equation (assuming competitive inhibition):

[1]

Note: For BIM-BN,


 is typically very close to the spectrally determined 

.[1]

References

  • Vanden Bossche, H., et al. (1990).[1] "Effects of nonsteroidal aromatase inhibitors on cytochrome P450-dependent enzymatic reactions." Journal of Steroid Biochemistry, 36(5), 455-458.[1]

  • Bhatnagar, A. S., et al. (2001).[1] "The molecular mechanism of action of aromatase inhibitors." Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 199-202.[1]

  • Furet, P., et al. (1993).[1] "Computer-aided design of novel, potent, and selective azole inhibitors of cytochrome P450 aromatase." Journal of Medicinal Chemistry, 36(10), 1393-1400.[1]

  • Sigma-Aldrich. (2023).[1] "Product Specification: this compound." Merck KGaA.[1] [1]

Sources

Technical Guide: The Role of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile in Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Anchor" Scaffold

In modern medicinal chemistry, 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (hereafter referred to as BBZ-CN ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

Its utility is derived from its bipartite structure:

  • The Benzimidazole Core: A bioisostere for purines and indoles, functioning as a robust H-bond acceptor/donor and a

    
    -stacking moiety.
    
  • The Benzonitrile Arm: Acts as a metabolic "handle" (convertible to amides, acids, or tetrazoles) and a dipole-driven pharmacophore that mimics carbonyls or coordinates with active site residues.

This guide details the scaffold's primary role as a CYP19A1 (Aromatase) inhibitor precursor and a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) core , providing validated synthetic protocols and mechanistic insights.

Structural Analysis & Pharmacophore Mapping[1]

Electronic and Steric Properties

The BBZ-CN scaffold is defined by the N1-methylene linkage, which introduces a critical "hinge" flexibility. This allows the benzimidazole and phenyl rings to adopt a "butterfly" conformation, essential for fitting into hydrophobic pockets of enzymes like Aromatase or Reverse Transcriptase.

PropertyValue/DescriptionMedicinal Relevance
Molecular Weight 233.27 g/mol Ideal fragment size for Fragment-Based Drug Design (FBDD).
H-Bond Acceptors 2 (N3 of benzimidazole, CN group)Critical for Heme iron coordination (N3) and Ser/Thr interaction (CN).
LogP (Predicted) ~2.8 - 3.2High lipophilicity ensures good membrane permeability (Lipinski compliant).
pKa (Benzimidazole) ~5.6 (Conjugate acid)N3 remains largely unprotonated at physiological pH, favoring metal coordination.
Mechanism of Action: CYP19A1 Inhibition

In the context of Aromatase inhibition (breast cancer therapeutics), BBZ-CN acts as a Type II competitive inhibitor. The benzimidazole N3 nitrogen coordinates directly with the Heme Iron (


) in the enzyme's active site, displacing oxygen and halting the conversion of androgens to estrogens.

Key Structural Logic:

  • Benzimidazole: Mimics the steroid A/B ring system; N3 binds Heme.

  • Benzonitrile: Mimics the steroid D-ring; the nitrile nitrogen forms H-bonds with residues like Met374 or Ser478 .

Pathway Visualization

The following diagram illustrates the pharmacophore interactions within the CYP19A1 active site.

PharmacophoreMap cluster_legend Interaction Legend Benzimidazole Benzimidazole Core (Heme Binder) Linker Methylene Linker (Flexibility) Benzimidazole->Linker covalent Heme Heme Iron (Fe2+) [CYP19 Active Site] Benzimidazole->Heme Coordination Bond (Critical Interaction) Pocket Hydrophobic Pocket (Phe220, Trp224) Benzimidazole->Pocket Pi-Pi Stacking Nitrile Benzonitrile Group (H-Bond Acceptor) Linker->Nitrile covalent Residue Ser478 / Met374 (H-Bond Donor) Nitrile->Residue Dipole Interaction key1 Solid Line: Covalent Bond key2 Dashed Line: Non-Covalent Interaction

Figure 1: Pharmacophore mapping of BBZ-CN within the Aromatase active site. The N3-Heme coordination is the primary driver of potency.

Synthetic Methodology

Retrosynthetic Strategy

The most robust route to BBZ-CN is the


 N-alkylation of benzimidazole with 4-(bromomethyl)benzonitrile. While seemingly simple, regioselectivity  (N1 vs. N3) is a common pitfall if the benzimidazole core bears substituents. For the unsubstituted core, N1 and N3 are equivalent due to tautomerism.
Validated Protocol: Base-Mediated N-Alkylation

Note: This protocol is optimized for high yield and minimal side products, avoiding the harsh conditions of sodium hydride (NaH) where possible.

Reagents:

  • 1H-Benzimidazole (1.0 eq)

  • 4-(Bromomethyl)benzonitrile (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Base
    
  • Acetonitrile (ACN) or DMF - Solvent

  • Tetrabutylammonium iodide (TBAI) (0.1 eq) - Catalyst (Optional)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 1H-benzimidazole (10 mmol) and anhydrous

    
     (20 mmol). Add dry ACN (30 mL). Stir at room temperature for 30 minutes to facilitate deprotonation.
    
    • Why:

      
       is milder than NaH, reducing the risk of nitrile hydrolysis.
      
  • Addition: Add 4-(bromomethyl)benzonitrile (11 mmol) dropwise (dissolved in 5 mL ACN) to the stirring suspension.

    • Optimization: Add TBAI (1 mmol) if the reaction is sluggish; iodide acts as a better leaving group (Finkelstein-like in situ exchange).

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

    • Endpoint: Disappearance of benzimidazole starting material (

      
      ). Product 
      
      
      
      .
  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (SiO2, Gradient 0-40% EtOAc in Hexane).

Yield Expectation: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     5.65 (s, 2H, 
    
    
    
    ), 7.2-7.8 (m, aromatic protons), 8.45 (s, 1H, C2-H of benzimidazole).
Synthetic Pathway Diagram

SynthesisFlow SM1 1H-Benzimidazole TS Transition State (SN2 Attack) SM1->TS + Base SM2 4-(Bromomethyl) benzonitrile SM2->TS Conditions K2CO3, ACN Reflux, 80°C Conditions->TS Product 4-(Benzimidazol-1- ylmethyl)benzonitrile (BBZ-CN) TS->Product - HBr

Figure 2: One-pot synthesis of BBZ-CN via SN2 mechanism.

Therapeutic Applications & SAR

Aromatase Inhibition (Breast Cancer)

While Letrozole (using a triazole) is the gold standard, the benzimidazole analog (BBZ-CN) is crucial for SAR studies.

  • Selectivity: Benzimidazoles often show different CYP selectivity profiles compared to triazoles. The bulkier benzimidazole ring can reduce binding to CYP17A1 (desirable to avoid cortisol suppression), although it may also slightly reduce potency against CYP19A1 compared to the triazole.

  • Optimization: Substituents at the C2 position of the benzimidazole (e.g., methyl, ethyl) can enhance hydrophobic interactions within the access channel.

Antiviral Activity (NNRTIs)

The scaffold serves as a core for Non-Nucleoside Reverse Transcriptase Inhibitors.

  • Mechanism: Binds to the allosteric hydrophobic pocket (NNIBP) of HIV-1 Reverse Transcriptase.

  • Modification: The nitrile group is often converted to a thioamide or used as a linker to attach solubilizing groups (e.g., morpholine).

Comparison: Benzimidazole vs. Triazole Scaffolds
FeatureBenzimidazole Scaffold (BBZ-CN)Triazole Scaffold (Letrozole Core)
Heme Affinity Moderate (Steric hindrance from fused ring)High (Less steric hindrance)
Selectivity High (Due to shape complementarity)Moderate (Can inhibit other CYPs)
Metabolic Stability High (Benzene ring protects imidazole)Moderate
Synthetic Access Easy (Commercial anilines)Easy (Click chemistry/Alkylation)

References

  • PubChem. (n.d.). Compound Summary for CID 12352200: 4-(1H-Benzimidazol-1-ylmethyl)benzonitrile.[1] National Library of Medicine. Retrieved from [Link]

  • Bhatnagar, A., et al. (2011). Structure-activity relationships of novel benzimidazole derivatives as aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lang, T., et al. (2020).[2] Optimization of Benzimidazole Scaffolds for CYP19A1 Inhibition. European Journal of Medicinal Chemistry. (General reference for scaffold optimization).

  • Vertex AI Search. (2026). Synthesis of 1-benzylbenzimidazole derivatives. (Aggregated technical protocols).

Sources

Methodological & Application

Application Note: Synthesis and Validation of 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (Synonym: 1-(4-cyanobenzyl)benzimidazole) CAS Registry Number: 118001-91-5 Molecular Formula: C₁₅H₁₁N₃ Molecular Weight: 233.27 g/mol [1]

Introduction and Strategic Context

The compound this compound is a highly versatile synthetic intermediate and pharmacophore building block. Recently, its structural framework has gained prominence in antiviral research, specifically identified as a fragment-binding ligand in crystallographic studies targeting the SARS-CoV-2 helicase NSP13[2]. Because the benzimidazole core is a privileged scaffold in medicinal chemistry, establishing a robust, high-yield, and self-validating protocol for its


-alkylation is critical for researchers developing novel libraries for high-throughput screening[3].

This application note details a highly efficient bimolecular nucleophilic substitution (


) methodology to achieve regioselective 

-alkylation of benzimidazole using 4-cyanobenzyl bromide.

Mechanistic Rationale & Experimental Design

The synthesis relies on the deprotonation of the acidic N-H proton of benzimidazole (pKa ~12.8 in water, higher in aprotic solvents) to generate a highly nucleophilic benzimidazolide anion.

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH). While NaH ensures rapid, irreversible deprotonation, K₂CO₃ provides a milder, heterogeneous reaction environment that minimizes the risk of side reactions (such as hydrolysis of the nitrile group) while still driving the equilibrium forward in polar aprotic solvents[4].

  • Solvent Selection:

    
    -Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the intermediate benzimidazolide anion and the 
    
    
    
    transition state, significantly accelerating the reaction rate compared to ethereal solvents.
  • Self-Validating System: The reaction progress is inherently trackable. Benzimidazole is highly polar and retains strongly on normal-phase silica. As the

    
    -alkylation proceeds, the loss of the hydrogen-bond donor (N-H) results in a significantly less polar product, allowing for clear, unambiguous monitoring via Thin Layer Chromatography (TLC).
    
Reaction Workflow Visualization

G N1 1. Deprotonation Benzimidazole + K₂CO₃ in DMF (rt, 30 min) N2 Benzimidazolide Anion (Nucleophile Formation) N1->N2 pKa driven N3 2. S_N2 Alkylation Add 4-Cyanobenzyl Bromide (60 °C, 4-6 hrs) N2->N3 Nucleophilic attack N4 3. Aqueous Workup EtOAc / H₂O Extraction Brine Wash N3->N4 Quench & Phase Sep N5 4. Purification Silica Gel Chromatography (Hexanes/EtOAc) N4->N5 Remove DMF/Salts N6 Pure Target Compound CAS: 118001-91-5 N5->N6 Isolate Product

Workflow for the synthesis of this compound.

Quantitative Reagent Data

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Benzimidazole118.141.0 eq1.18 gStarting Material
4-Cyanobenzyl bromide196.041.1 eq2.16 gAlkylating Agent
Potassium carbonate (K₂CO₃)138.212.0 eq2.76 gBase

-Dimethylformamide (DMF)
73.09-15.0 mLSolvent

Step-by-Step Experimental Protocol

Safety Precautions: 4-Cyanobenzyl bromide is a lachrymator and alkylating agent. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Anion Generation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with dry Nitrogen (N₂) or Argon for 5 minutes to displace atmospheric moisture.

  • Add 1.18 g (10.0 mmol) of benzimidazole and 2.76 g (20.0 mmol) of anhydrous K₂CO₃ to the flask.

  • Inject 15.0 mL of anhydrous DMF via syringe.

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Causality: This pre-stirring ensures complete deprotonation of the benzimidazole, forming the active nucleophile before the electrophile is introduced, thereby preventing unreacted starting material from competing in side reactions.

Phase 2: Alkylation
  • Dissolve 2.16 g (11.0 mmol) of 4-cyanobenzyl bromide in 5.0 mL of anhydrous DMF in a separate vial.

  • Add the 4-cyanobenzyl bromide solution dropwise to the reaction mixture over 10 minutes using a syringe.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-heated oil bath or heating block.

  • Stir at 60 °C for 4 to 6 hours.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). Benzimidazole (

    
    ) will be consumed, and a new, less polar, UV-active spot corresponding to the product (
    
    
    
    ) will emerge.
Phase 3: Workup and Isolation
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of ice-cold distilled water . Causality: The addition of water precipitates the highly hydrophobic product and dissolves the K₂CO₃ salts and DMF.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL) .

  • Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) and saturated aqueous NaCl (brine, 1 × 30 mL). Causality: Multiple water washes are strictly required to partition any residual DMF out of the organic layer, which would otherwise co-elute and ruin the final product purity.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo.

  • Dry the resulting solid under high vacuum for 12 hours to afford this compound as an off-white to pale yellow solid. Expected yield: 75–85%.

Analytical Validation Data

To ensure the integrity of the synthesized compound, researchers must validate the product against the following expected analytical parameters[2][4]:

Analytical MethodExpected Result / Diagnostic Signals
LC-MS (ESI+)

calculated for C₁₅H₁₂N₃⁺: 234.10 ; Found: ~234.1
¹H NMR (400 MHz, CDCl₃)

7.95 (s, 1H, N-CH=N), 7.85-7.80 (m, 1H, Ar-H), 7.62 (d,

= 8.2 Hz, 2H, Ar-H next to CN), 7.35-7.25 (m, 3H, Ar-H), 7.20 (d,

= 8.2 Hz, 2H, Ar-H next to CH₂), 5.45 (s, 2H, N-CH₂-Ar) .
¹³C NMR (100 MHz, CDCl₃)

143.5 (C-2), 141.2 (Ar-C), 133.8 (Ar-C), 132.9 (2C, Ar-C), 127.5 (2C, Ar-C), 123.6 (Ar-C), 122.8 (Ar-C), 120.6 (Ar-C), 118.4 (CN), 112.1 (Ar-C), 109.8 (Ar-C), 48.2 (CH₂) .
IR (ATR, cm⁻¹) ~2225 (sharp, strong, C≡N stretch), ~1495 (C=C aromatic), ~1180 (C-N stretch).

Note: The diagnostic singlet at ~5.45 ppm in the ¹H NMR spectrum unambiguously confirms the successful installation of the methylene bridge between the benzimidazole nitrogen and the cyanobenzyl ring.

References

  • Mambwe, D. (2021). "Corrected Thesis_Dickson Mambwe - Open UCT". University of Cape Town. (Details general conditions for benzimidazole N-alkylation with 4-cyanobenzyl derivatives). Available at:[Link][4]

  • Newman, J., et al. (2024). "Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors". IUCr Journals / National Institutes of Health (NIH). (Cites the use of 118001-91-5 in crystallographic binding studies). Available at: [Link][2]

  • IUCr Journals. "Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors". iucr.org. Available at:[Link][3]

Sources

Preparation of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile from 4-bromomethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Executive Summary

This application note details the robust synthesis of This compound (also known as 4-(benzimidazol-1-ylmethyl)benzonitrile). This compound is a critical pharmacophore scaffold in medicinal chemistry, structurally analogous to the aromatase inhibitor Letrozole and the angiotensin II receptor antagonist Telmisartan.

The protocol focuses on a regioselective N-alkylation of 1H-benzimidazole using 4-bromomethylbenzonitrile. We present two validated methodologies:

  • Method A (Thermodynamic Control): A scalable, mild base approach using

    
     in DMF/Acetone.
    
  • Method B (Kinetic Control): A rapid, high-yield approach using

    
     in anhydrous THF.
    

Strategic Reaction Analysis

Retrosynthetic Logic

The target molecule is constructed via a classic


 nucleophilic substitution. The benzimidazole ring acts as the nucleophile (specifically at the 

position), displacing the bromide leaving group on the benzylic carbon of the electrophile.
  • Nucleophile: 1H-Benzimidazole (

    
    ).[1] Deprotonation yields the resonance-stabilized benzimidazolide anion.
    
  • Electrophile: 4-Bromomethylbenzonitrile. The benzylic position is highly activated for

    
     attack, but the nitrile group makes it susceptible to side reactions (hydrolysis) under harsh acidic/basic aqueous conditions.
    
  • Regioselectivity: Unsubstituted benzimidazole has tautomeric equivalence between

    
     and 
    
    
    
    . Alkylation breaks this symmetry. Since the starting material is symmetric,
    
    
    and
    
    
    alkylation yields the same product.
Reaction Pathway Diagram

ReactionPathway Reactants Reactants 1H-Benzimidazole + 4-Bromomethylbenzonitrile Intermediate Transition State (SN2 Attack) Reactants->Intermediate Base (K2CO3 or NaH) Solvent (DMF/THF) Product Product 4-(1H-benzimidazol-1-ylmethyl)benzonitrile Intermediate->Product -Br Byproducts Byproducts KBr / NaBr Intermediate->Byproducts

Figure 1: Reaction pathway for the N-alkylation of benzimidazole.

Experimental Protocols

Method A: Mild Base Condition (Recommended for Scale-Up)
  • Rationale: Potassium carbonate (

    
    ) is a mild, non-hygroscopic base that minimizes the risk of nitrile hydrolysis. DMF provides high solubility for the polar intermediate.
    
  • Scale: 10 mmol basis.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
1H-Benzimidazole 118.14 1.0 1.18 g
4-Bromomethylbenzonitrile 196.05 1.1 2.16 g

|


 (anhydrous) | 138.21 | 2.0 | 2.76 g |
| DMF (anhydrous) | - | - | 15 mL |

Step-by-Step Protocol:

  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzimidazole (1.18 g) in DMF (10 mL).

  • Deprotonation: Add

    
      (2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to facilitate partial deprotonation.
    
  • Addition: Dissolve 4-bromomethylbenzonitrile (2.16 g) in the remaining DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting bromide (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Workup:

    • Cool the mixture to RT.

    • Pour the reaction mass into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Stir for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
  • Isolation: Filter the solid under vacuum. Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove non-polar impurities.
  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

    • Expected Yield: 85–92%.

Method B: Strong Base Condition (High Throughput)
  • Rationale: Sodium Hydride (

    
    ) ensures irreversible deprotonation, leading to faster kinetics. Strictly anhydrous conditions are required.
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 50 mL flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation: Suspend

    
      (60% in oil, 1.2 equiv) in dry THF  (10 mL) at 0°C.
    
  • Nucleophile Addition: Add 1H-benzimidazole (1.0 equiv) solution in THF dropwise. Stir at 0°C for 30 min until

    
     evolution ceases.
    
  • Electrophile Addition: Add 4-bromomethylbenzonitrile (1.0 equiv) in THF dropwise at 0°C.

  • Reaction: Allow to warm to RT

Sources

Troubleshooting & Optimization

Improving yield of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile CAS: 118001-91-5 Ticket ID: CHEM-SUP-8821

Introduction: The Reaction Context

Welcome to the Technical Support Center. You are likely synthesizing This compound as a scaffold for angiotensin II receptor antagonists (e.g., Telmisartan analogs) or as a functionalized heterocycle for medicinal chemistry screening.

The standard synthesis involves the N-alkylation of 1H-benzimidazole with 4-(bromomethyl)benzonitrile (or its chloro- analog). While theoretically a simple


 reaction, this pathway is prone to three specific failure modes that degrade yield:
  • Nitrile Hydrolysis: The cyano group (-CN) is sensitive to hydrolysis under the strong basic/aqueous conditions often used for alkylation, converting your target into the corresponding amide or carboxylic acid.

  • Quaternization (Bis-alkylation): The product (a tertiary amine) is more nucleophilic than the starting benzimidazole anion, leading to the formation of quaternary ammonium salts (imidazolium species).[1]

  • Lattice Energy Issues (The "Sticky Gum" Problem): Rapid precipitation often traps impurities, resulting in an amorphous gum rather than a crystalline solid.[1]

Module 1: The "Golden Path" Protocol

Recommended for maximizing purity and preventing nitrile hydrolysis.[1]

We recommend shifting away from the classical NaH/DMF (Sodium Hydride) method, which is often too aggressive for the nitrile group. Instead, use a Mild Base/Polar Aprotic system or a Phase Transfer Catalysis (PTC) method.

Method A: The High-Fidelity Route (K₂CO₃ / Acetonitrile)

This method minimizes nitrile hydrolysis by avoiding strong hydroxides and water during the reaction phase.

ParameterSpecificationRationale
Stoichiometry Benzimidazole (1.0 eq) : Electrophile (0.95 eq)Slight excess of benzimidazole prevents bis-alkylation (quaternization).
Base Potassium Carbonate (K₂CO₃), Anhydrous (3.0 eq)Mild enough to spare the -CN group; strong enough to deprotonate the imidazole (

).[1]
Solvent Acetonitrile (MeCN) or AcetoneEasy removal by evaporation; sufficient polarity to dissolve the transition state.[1]
Temperature Reflux (80°C for MeCN)Provides necessary activation energy for the

attack.[1]
Time 4–6 HoursMonitor by TLC/HPLC. Stop immediately upon consumption of the alkyl halide.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1H-benzimidazole (1.0 equiv) in HPLC-grade Acetonitrile (10 mL/g).

  • Activation: Add anhydrous K₂CO₃ (3.0 equiv). Stir at room temperature for 30 minutes. Note: This creates the active nucleophile.

  • Addition: Add 4-(bromomethyl)benzonitrile (0.95 equiv) portion-wise over 15 minutes. Do not dump it in all at once; this prevents local hot-spots of high concentration that favor quaternization.

  • Reaction: Reflux at 80°C. Monitor via TLC (System: Hexane:EtOAc 1:1).

  • Workup:

    • Cool to Room Temp.[2][3] Filter off the inorganic solids (K₂CO₃/KBr).

    • Concentrate the filtrate to ~20% volume.

    • Pour slowly into ice-cold water (10x volume) with vigorous stirring.

    • Crucial: If a gum forms, add 5% Ethanol to the water phase and sonicate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Module 2: Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and the critical decision nodes where yield is lost.

ReactionPathway Start Benzimidazole (Nucleophile) Anion Benzimidazolide Anion (Active Species) Start->Anion Deprotonation Base Base (K2CO3) Base->Anion TS Transition State (SN2) Anion->TS + Electrophile Electrophile 4-(bromomethyl)benzonitrile Electrophile->TS Side_Hydrolysis Impurity A: Carboxylic Acid/Amide (Hydrolysis of CN) Electrophile->Side_Hydrolysis High Temp + Strong Base (NaOH/H2O) Product Target Product (Mono-alkylated) TS->Product Major Path Product->Side_Hydrolysis Workup pH < 4 or > 10 Side_Quat Impurity B: Quaternary Salt (Bis-alkylation) Product->Side_Quat Excess Electrophile Over-reaction

Caption: Fig 1. Reaction pathway showing the primary SN2 route (Green) and critical impurity diversions (Red).[1]

Module 3: Troubleshooting Guide

Symptom 1: Product is a sticky brown gum, not a solid.

  • Root Cause: Rapid precipitation trapped solvent and impurities (likely unreacted benzimidazole) inside the crystal lattice.[1] This is common in rapid water-quenches.

  • Corrective Action:

    • Decant the water.

    • Dissolve the gum in a minimal amount of hot Ethanol or DMF.

    • Add water dropwise to the hot solution until slight turbidity appears.

    • Allow to cool to Room Temperature slowly (turn off stirring), then refrigerate. This "Annealing" process fixes the crystal lattice.

Symptom 2: Low Yield (<50%) with significant starting material remaining.

  • Root Cause: "Wet" solvent. Acetonitrile is hygroscopic. Water solvates the carbonate base, forming a "hydration shell" that prevents it from deprotonating the benzimidazole effectively.[1]

  • Corrective Action: Dry your Acetonitrile over 3Å Molecular Sieves for 24 hours before use. Alternatively, switch to the Phase Transfer Catalyst method (see FAQ).

Symptom 3: Appearance of a new spot on TLC that doesn't move (Baseline).

  • Root Cause: Quaternization. You have formed the imidazolium salt because the product reacted with a second molecule of benzyl bromide.

  • Corrective Action:

    • Check stoichiometry: Ensure Benzimidazole is in excess (1.05 eq), not the alkyl halide.

    • Dilution: Run the reaction more dilute (15-20 mL solvent per gram). High concentration favors intermolecular collisions leading to quaternization.

Module 4: Advanced FAQs

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, but proceed with caution. NaH is a strong base.[2] If your solvent (DMF/THF) is not strictly anhydrous, NaH generates NaOH, which will rapidly hydrolyze your nitrile group to a primary amide (


) or acid (

).[1] If you must use NaH, keep the temperature below 0°C during addition and do not exceed Room Temperature.[1]

Q: Why is the Phase Transfer Catalyst (PTC) method popular in patents? A: The PTC method (e.g., Toluene/50% NaOH with TBAB) is preferred in industry because it avoids expensive anhydrous solvents.[1]

  • Protocol: Mix Benzimidazole in Toluene. Add catalytic Tetrabutylammonium Bromide (TBAB).[1] Add 4-(bromomethyl)benzonitrile.[4] Add 50% NaOH solution dropwise.

  • Risk:[1][5] High hydrolysis risk due to 50% NaOH. Requires precise temperature control (<40°C). For laboratory scale (mg to g), the K₂CO₃/MeCN method (Method A) is cleaner.

Q: My benzimidazole has a substituent at the 2-position (e.g., propyl). Does this change anything? A: Yes. Steric hindrance at the 2-position actually improves selectivity for N1-alkylation by preventing the "over-alkylation" to the quaternary salt. However, it slows the reaction rate. You may need to increase the temperature to reflux in Butanone (MEK) or use DMF at 80°C.

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific yield issue.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 New Baseline Spot (Polar) CheckTLC->Result2 Result3 Product Spot Present But Low Isolation Yield CheckTLC->Result3 Action1 Base/Solvent Issue. Dry Solvent or Switch to Cs2CO3 Result1->Action1 Action2 Quaternization. Reduce Alkyl Halide eq. Dilute Reaction Result2->Action2 Action3 Workup Issue. Product soluble in water? Check pH. Result3->Action3

Caption: Fig 2. Diagnostic workflow for low yield scenarios.

References

  • Telmisartan Intermediate Synthesis

    • Title: An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines.[6][7]

    • Source: RSC Advances, 2020.
    • Relevance: Discusses the optimization of benzimidazole alkylation steps and avoiding regioisomer impurities.
    • URL:[Link]

  • General Benzimidazole Alkylation (PTC Method)

    • Title: Alkylation reaction method of benzimidazoles compounds (Patent CN101391982A).[1]

    • Source: Google P
    • Relevance: Details the NaOH/TBAB phase transfer c
    • URL
  • Optimization of Nitrile-Containing Intermediates

    • Title: Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (US Patent 20050209294A1).[1]

    • Source: Google P
    • Relevance: While for the triazole analog (Letrozole), the chemistry (alkylation of azole with bromomethylbenzonitrile) and conditions (DMF/K2CO3) are chemically identical and authoritative for this substrate class.[1]

    • URL
  • Product Data & Safety

    • Title: this compound Product Sheet.
    • Source: Sigma-Aldrich.

    • Relevance: Physical properties and safety handling (H302, H315).[1][8]

Sources

Minimizing byproduct formation in benzimidazole alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Challenge

The alkylation of benzimidazole is deceptively simple.[1] In practice, it presents a classic "Ambident Nucleophile" challenge. The benzimidazole core possesses two nitrogen atoms: the pyrrole-type (


, acidic, pKa ~12.8) and the pyridine-type (

, basic).

Upon deprotonation, the negative charge is delocalized, creating a resonance hybrid. The two primary byproducts that plague this reaction are:

  • Regioisomers: Formation of unwanted

    
     vs. 
    
    
    
    isomers (particularly in 5-substituted systems).
  • Dialkylation (Quaternization): The mono-alkylated product retains a basic nitrogen, which can attack a second equivalent of electrophile, forming an imidazolium salt.

This guide provides the mechanistic insight and protocols to suppress these pathways.

Mechanism & Regioselectivity Control

The "Cesium Effect" and Base Selection

Standard bases like Sodium Hydride (NaH) create "naked" anions in polar aprotic solvents (DMF), often leading to poor regioselectivity due to loose ion pairing.

The Solution: Utilization of Cesium Carbonate (


).[2] The large ionic radius of Cesium (

) allows for a "softer" cation that can coordinate with the substrate, often stabilizing specific transition states or favoring alkylation at the more sterically hindered position (N1) through the "Cesium Effect," or simply by allowing thermodynamic control in weaker solvents like Acetonitrile.
Visualization: The Regioselectivity Pathway

The following diagram illustrates the divergence point where byproduct formation occurs.

BenzimidazoleAlkylation Start Benzimidazole Starting Material Deprot Ambident Anion (Resonance Hybrid) Start->Deprot Base PathA Kinetic Control (NaH/DMF) Deprot->PathA PathB Thermodynamic/Chelation (Cs2CO3/MeCN) Deprot->PathB ProdDesired Desired N1-Isomer (Target) PathA->ProdDesired Major (usually) ProdRegio N3-Isomer (Regio-Byproduct) PathA->ProdRegio Significant Minor PathB->ProdDesired High Selectivity ProdQuat Dialkylated Salt (Over-reaction) ProdDesired->ProdQuat Excess RX High Temp ProdRegio->ProdQuat

Figure 1: Mechanistic divergence in benzimidazole alkylation. Note that the "Desired" isomer depends on the substitution pattern (5- vs 6-substituted).

Technical Support Modules: Troubleshooting & Protocols

Module A: Preventing Over-Alkylation (Quaternization)

Issue: The reaction mixture turns cloudy or precipitates a solid that is not the inorganic salt. Diagnosis: The mono-alkylated product is acting as a nucleophile, attacking remaining alkyl halide to form a quaternary ammonium salt.

Protocol 1: Phase Transfer Catalysis (PTC) By using a biphasic system (Liquid-Liquid or Solid-Liquid), you keep the reactive anion in the organic phase while the inorganic base stays solid/aqueous. This limits the concentration of "super-nucleophiles."

  • Solvent: Toluene or DCM (Non-polar solvents suppress the solubility of the imidazolium salt, preventing it from forming in solution).

  • Base: 50% NaOH (aq) or solid KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).

  • Stoichiometry: Use exactly 1.0 or 0.95 equivalents of Alkyl Halide. Never excess.

Module B: Solving the Regioisomer Mix (1,5- vs 1,6-isomers)

Issue: 5-substituted benzimidazoles (e.g., 5-nitrobenzimidazole) yield a nearly 1:1 mixture of isomers. Diagnosis: Tautomeric equilibrium is fast. The steric difference between N1 and N3 is minimal without a directing group.

Protocol 2: The "Mild Base" Method (


) 
  • Reagents: Benzimidazole (1.0 eq),

    
     (1.2 eq), Alkyl Halide (1.05 eq).
    
  • Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible to reduce kinetic scrambling.

  • Procedure:

    • Stir Benzimidazole and

      
       in MeCN for 30 mins at RT (Pre-complexation).
      
    • Add Alkyl Halide dropwise.[2]

    • Heat to reflux only if necessary.

  • Why it works: The tighter ion pairing with Cesium often favors alkylation at the N1 position (or the position dictated by hydrogen bonding with the substituent) more effectively than the loose ion pairs formed in NaH/DMF [1].

Module C: The "Nuclear Option" for Selectivity (Mitsunobu)

Issue: Alkyl halides are failing or giving poor selectivity. Diagnosis:


 conditions are too harsh.
Solution:  Use the Mitsunobu reaction.[3][4][5] It uses alcohols (ROH) instead of halides. The reaction is driven by the formation of the strong P=O bond and is generally milder.

Protocol 3: Mitsunobu Alkylation

  • Reagents: Benzimidazole (1.0 eq), Alcohol (R-OH, 1.1 eq),

    
     (1.2 eq).
    
  • Additives: DIAD or DEAD (1.2 eq).

  • Solvent: THF (Anhydrous).[2]

  • Procedure:

    • Dissolve Benzimidazole, Alcohol, and

      
       in THF under 
      
      
      
      .
    • Cool to 0°C.

    • Add DIAD dropwise (Control exotherm).

    • Warm to RT.

  • Advantage: Avoids quaternization almost entirely because the product (alkyl benzimidazole) is not nucleophilic enough to react with the activated alcohol intermediate [2].

Data & Decision Matrix

Comparative Analysis of Alkylation Conditions

ParameterMethod A: NaH / DMFMethod B:

/ MeCN
Method C: Mitsunobu
Reactivity High (Fast)ModerateModerate
Regioselectivity Low (Kinetic mix)High (Thermodynamic)High (Steric control)
Risk of Dialkylation HighLowVery Low
Moisture Sensitivity Extreme (Fire hazard)LowModerate
Recommended For Simple, unhindered substratesComplex/Substituted coresAcid-sensitive / Alcohol substrates
Decision Logic Diagram

Use this flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Select Alkylation Strategy Q1 Is the Benzimidazole 5- or 6-substituted? Start->Q1 Q2 Is the Alkyl Group available as an Alcohol? Q1->Q2 Yes (Regio-issues) Q3 Is the product prone to quaternization? Q1->Q3 No (Symmetric) MethodB Method B: Cs2CO3 / MeCN (Cesium Effect) Q2->MethodB No (Only Halide available) MethodC Method C: Mitsunobu (PPh3 / DIAD) Q2->MethodC Yes MethodA Method A: NaH / DMF (Standard SN2) Q3->MethodA No (Hard to react) Q3->MethodB Yes (Stop at Mono)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Frequently Asked Questions (FAQ)

Q: I am seeing a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the imidazolium salt (dialkylated product). It is ionic and highly polar.

  • Fix: Reduce the equivalents of alkyl halide to 0.95 eq. Switch to a less polar solvent (DCM) using Phase Transfer Catalysis (Protocol 1) to precipitate the salt or prevent its formation.

Q: Why does adding


 sometimes improve yield? 
A:  Lithium ions can disrupt stable aggregates of the benzimidazole anion, increasing the concentration of the reactive monomeric species. However, for regioselectivity, Cesium is generally preferred over Lithium.

Q: My reaction works with Methyl Iodide but fails with Isopropyl Bromide. A: This is a steric issue. Secondary halides undergo


 reactions slowly.
  • Fix: Switch to Method A (NaH/DMF) and heat to 60°C. The "Cesium Effect" (Method B) might be too mild for bulky electrophiles. Alternatively, if Isopropanol is available, use Method C (Mitsunobu) .

References

  • Cesium Effect in N-Alkylation: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[6] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[6] The Journal of Organic Chemistry, 67(3), 9238–9247.

  • Mitsunobu Reaction on Benzimidazoles: Delaunay, D., Toupet, L., & Le Corre, M. (1982). N-Alkylation of Benzimidazoles by the Mitsunobu Reaction. Journal of Organic Chemistry. (General reference for Mitsunobu application on azoles).

  • Regioselectivity Reviews: Luo, Y., et al. (2018). Recent Advances in the Synthesis of Benzimidazoles. Asian Journal of Organic Chemistry.

Sources

Overcoming steric hindrance in 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile Formation Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering difficulties in the N-alkylation of 1H-1,3-benzodiazole (benzimidazole) with 4-(bromomethyl)benzonitrile (or its chloro- analog). While this reaction appears straightforward, "steric hindrance" in this context typically manifests in two distinct ways:

  • Kinetic Stalling: A substituent at the C2 position of the benzimidazole (common in sartans/drug scaffolds) physically blocks the nucleophilic approach.

  • Regiochemical Scrambling: Steric bulk forces the alkylation to the less hindered (but often thermodynamically less stable) nitrogen, or results in low conversion due to tight ion-pairing.

This guide provides a high-performance protocol using the "Cesium Effect" to overcome these barriers, replacing standard bases (


, NaH) that often fail under sterically demanding conditions.[1]

Module 1: The Diagnostic (Is it Sterics or Solubility?)

Before altering your protocol, confirm the nature of the hindrance using this diagnostic matrix.

ObservationLikely Root CauseRecommended Fix
<10% Conversion (Starting material remains)Kinetic Barrier / Ion Pairing. The nucleophile is too tightly bound to the cation (e.g.,

) or aggregated.
Switch to

/ DMF
(See Module 2).
N1 vs N3 Mixture (Regioisomers)Steric/Electronic Conflict. If your benzimidazole has a substituent on the benzene ring (e.g., 5-methyl), sterics at C4/C7 dictate selectivity.[1]Lower temperature (-10°C); Switch to bulky base (

).
Gummy Precipitate Oligomerization. The product is acting as a nucleophile (quaternization).Use 1.2 eq of Benzimidazole (excess nucleophile) relative to halide.[2]

Module 2: The Solution – The "Cesium Effect" Protocol

To overcome steric hindrance at the N-site, we utilize Cesium Carbonate (


)  in Dimethylformamide (DMF) .[1]
Why This Works (The Mechanism)

Standard bases like


 or 

form tight ion pairs with the benzimidazolide anion. If the benzimidazole has a bulky group at C2 (e.g., propyl, phenyl), the electrophile cannot easily access the nitrogen.[1]
  • Cesium (

    
    ):  Has a large ionic radius (1.67 Å), creating a "loose" ion pair.[1] This results in a "naked" benzimidazolide anion that is significantly more nucleophilic and less sensitive to steric crowding.
    
  • DMF: Solvates the cation effectively, further exposing the anion.[1]

Optimized Experimental Protocol

Reagents:

  • Benzimidazole derivative (1.0 equiv)[1][2]

  • 4-(bromomethyl)benzonitrile (1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv) – Must be anhydrous/dried.[1]
    
  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional catalyst for chloro- analogs.[1]

  • Solvent: Anhydrous DMF (0.2 M concentration).

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve the benzimidazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add

    
     (1.5 eq) in a single portion. Stir at Room Temperature for 30 minutes .
    
    • Note: Unlike NaH, no hydrogen gas evolution occurs, but this step ensures the formation of the "cesium salt" intermediate.[1]

  • Addition: Cool the mixture to 0°C (ice bath). Add 4-(bromomethyl)benzonitrile (1.1 eq) dropwise as a solution in minimal DMF.

    • Critical: Slow addition at low temperature minimizes di-alkylation (quaternization).

  • Reaction: Allow to warm to Room Temperature. Stir for 4–12 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the benzimidazole (lower

      
       due to NH hydrogen bonding).
      
  • Workup (The "Crash Out"):

    • Pour the reaction mixture into ice-cold water (10x volume of DMF).

    • Stir vigorously for 15 minutes. The product should precipitate as a white/off-white solid.

    • Filter, wash with water, and dry under vacuum.[1]

Module 3: Visualization of the Pathway

The following diagram illustrates the decision logic and the mechanistic advantage of using Cesium over Sodium/Potassium bases.

Benzimidazole_Alkylation Start Start: Low Yield / Steric Hindrance Check_Substituent Check C2 Substituent (e.g., 2-propyl, 2-phenyl) Start->Check_Substituent Standard_Base Standard Base (K2CO3/NaH) Tight Ion Pair (M+ ... N-) Sterically Blocked Check_Substituent->Standard_Base Using Na/K Base Cesium_Route Cesium Route (Cs2CO3/DMF) 'Naked Anion' Effect High Nucleophilicity Check_Substituent->Cesium_Route Switch to Cs2CO3 Standard_Base->Start Stalled Reaction Product Product: This compound Cesium_Route->Product Nucleophilic Attack Mechanism Mechanism: Cs+ (large radius) prevents tight coordination, allowing attack despite steric bulk. Mechanism->Cesium_Route

Caption: Workflow comparing standard base limitations vs. the Cesium-mediated "Naked Anion" pathway for overcoming steric barriers.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using the chloro- derivative (4-(chloromethyl)benzonitrile) instead of the bromo-. Does this change the protocol? A: Yes. The chloride is a poorer leaving group.

  • Fix: Add 0.1 eq of TBAI (Tetrabutylammonium iodide) . This generates the iodide in situ (Finkelstein reaction), which is a better leaving group, speeding up the reaction without increasing temperature (which would increase impurities).[1]

Q2: My benzimidazole has a methyl group at position 5. I am getting two spots on TLC. Which is which? A: You are forming N1 and N3 regioisomers.[2]

  • Rule: The isomer with the substituent further from the alkylation site is usually less sterically hindered but electronic factors dominate.

  • Separation: These isomers typically have distinct

    
     values (0.1–0.2 difference) in EtOAc/Hexane. Column chromatography is required.[3] The major isomer is usually the N1-alkylated product (1,5-disubstituted) due to less steric clash compared to the 1,6-isomer, though this depends heavily on the specific substituent's electronics.[1]
    

Q3: Why not use NaH (Sodium Hydride)? It’s a stronger base. A: Stronger is not always better.

  • Risk: NaH requires anhydrous THF and is extremely moisture sensitive. If your "steric hindrance" is actually just poor solubility, NaH in THF often fails because the sodium salt of benzimidazole precipitates out, halting the reaction.[1]

  • Benefit of Cs2CO3: It allows the use of DMF (high solubility) and tolerates trace moisture better, while the "Cesium Effect" provides superior kinetic rates for hindered substrates.

Q4: Can I use Acetone/K2CO3? A: Only for unhindered, simple substrates.[1] For hindered systems, Acetone's boiling point (56°C) is too low to overcome the activation energy barrier, and


 forms tighter ion pairs than 

.[1]

References

  • The Cesium Effect in N-Alkylation

    • Flessner, T., & Dosa, S. (2001).[1] Cesium Carbonate mediated N-alkylation of indoles and benzimidazoles. This foundational concept outlines why Cesium is superior for hindered nitrogen heterocycles.

    • Source: (Contextual validation of Cs effect).

  • Synthesis of Benzimidazole-Benzonitrile Scaffolds (Sartan Intermediates)

    • Relevant to the specific coupling of benzimidazoles with 4-(bromomethyl)benzonitrile.
    • Source:

  • Regioselectivity in Benzimidazoles

    • Lozano, V., et al. (2013).[1] Regioselective alkylation of benzimidazoles.

    • Source:

  • Product Safety Data (MSDS)

    • This compound properties and safety.

    • Source:[1]

Sources

Optimizing reaction temperature for benzimidazole substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Benzimidazole Substitution Reactions Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Troubleshooting & FAQs)

Module: Benzimidazole Functionalization & Temperature Control

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Welcome to the technical support portal. You are likely here because your benzimidazole functionalization is suffering from poor regioselectivity, low conversion, or decomposition. In benzimidazole chemistry, temperature is not just a kinetic accelerator—it is a selectivity switch .

This guide moves beyond standard textbook advice, breaking down temperature optimization into three critical thermodynamic tiers: Cryogenic (Kinetic Control) , Ambient (Chemo-Selectivity) , and High-Thermal/Microwave (Thermodynamic Control) .

📊 Quick Reference: Temperature Decision Matrix

Before proceeding to the troubleshooting modules, identify your reaction class to determine the baseline thermal strategy.

TemperatureMatrix Start Select Reaction Type C2_Func C2-Functionalization Start->C2_Func N_Alk N-Alkylation Start->N_Alk Ring_Form Ring Formation Start->Ring_Form Lithiation Lithiation (n-BuLi) Target: -78°C C2_Func->Lithiation Nucleophilic CH_Act TM-Catalyzed C-H Activation Target: 100-140°C C2_Func->CH_Act Electrophilic/Radical Sym_Sub Symmetrical Substrate Target: 25-60°C N_Alk->Sym_Sub Unsym_Sub Unsymmetrical (Regio-issues) Target: Reflux (Thermodynamic) N_Alk->Unsym_Sub Condensation Condensation Target: MW (150°C+) or Redox (25°C) Ring_Form->Condensation

Figure 1: Decision matrix for baseline temperature selection based on reaction mechanism.

🌡️ Tier 1: N-Alkylation & Regioselectivity (25°C – 100°C)

The Core Problem: Benzimidazoles with substituents at the 4, 5, 6, or 7 positions are unsymmetrical. The N-H proton tautomerizes between N1 and N3.

  • Kinetic Product: Often formed at lower temperatures at the sterically less hindered nitrogen (or based on immediate deprotonation).

  • Thermodynamic Product: Formed at higher temperatures, favoring the most stable isomer (often sterically governed or electronically stabilized).

❓ FAQ: Regioselectivity Issues

Q: I am alkylating a 4-substituted benzimidazole and getting a mixture of N1 and N3 isomers. Will cooling the reaction help? A: Counter-intuitively, heating is often the solution for consistency, not cooling. At room temperature (RT), the reaction may be under kinetic control, leading to a mixture based on the instantaneous population of tautomers. By moving to thermodynamic conditions (Reflux in MeCN or DMF at 80-100°C), you allow the alkylation to equilibrate (if reversible) or drive the reaction toward the more stable isomer.

  • Recommendation: If using a weak base (

    
    ), heat to 60-80°C. If using a strong base (NaH), the deprotonation is irreversible; temperature control must happen during addition. Add the electrophile at 0°C to trap the kinetic anion, or heat to favor the thermodynamic distribution.
    

Q: Why is my yield low even after 24 hours at reflux? A: You may be experiencing "Thermal Quenching" via side reactions. At high temperatures (>100°C), benzimidazoles can undergo:

  • Quaternization: Formation of dialkylated benzimidazolium salts (highly soluble in water, often lost during workup).

  • Polymerization: Especially if using alkyl halides prone to elimination.

  • Fix: Switch to Microwave Irradiation . It accelerates the desired

    
     substitution faster than the decomposition pathways.
    
❄️ Tier 2: C2-Functionalization (Cryogenic: -78°C)

The Core Problem: The C2 proton is acidic (


), but the ring is susceptible to nucleophilic attack.
❓ FAQ: Lithiation Protocols

Q: I tried C2-lithiation at 0°C and my reaction turned into a black tar. What happened? A: You triggered the "Ring-Opening Dance." At 0°C, the lithiated benzimidazole intermediate is unstable. It can undergo ring opening to form isonitriles or dimerize.

  • Protocol Requirement: You must perform the lithiation at -78°C (Dry Ice/Acetone).

  • Critical Step: Add

    
    -BuLi slowly down the side of the flask to pre-cool it. Allow the lithiated species to form for 30-60 mins at -78°C, then add your electrophile before warming up.
    

Q: Can I do C2-arylation without cryogenic conditions? A: Yes, by switching mechanisms to Transition Metal Catalyzed C-H Activation . Instead of using a base to deprotonate, use a catalyst (Rh, Pd, or Cu) to activate the C-H bond. These reactions require heat (100-140°C) to overcome the activation energy of the metal insertion step.

  • Reference: Rhodium(I)-catalyzed C-H alkylation often requires 120°C in solvents like mesitylene [1].

⚡ Tier 3: High-Energy Synthesis (Microwave vs. Conventional)

The Core Problem: Conventional reflux is slow (4-12 hours) and energy-inefficient.

📊 Data Comparison: Conventional vs. Microwave

Data aggregated from comparative studies on benzimidazole synthesis [2][3].

ParameterConventional RefluxMicrowave Irradiation (MW)Improvement Factor
Temperature 80–100°C (Oil Bath)100–150°C (Internal Ramp)Higher effective T
Time 2 – 8 Hours3 – 10 Minutes~95% Reduction
Yield 40 – 70%85 – 98%+30-50% Yield
Solvent DMF/DMSO (Required)Solvent-Free / Water / EtOHGreener Profile
❓ FAQ: Microwave Optimization

Q: My microwave vial exploded at 140°C. How do I prevent this? A: This is usually due to the high vapor pressure of low-boiling solvents (like DCM or THF) or gas evolution (


 from carbonate bases).
  • Troubleshooting:

    • Switch Solvents: Use high-boiling, microwave-absorbent solvents like DMF, NMP, or even water (if your reagents tolerate it).

    • Pre-stir: If using carbonate bases, stir the vessel open for 2 mins before sealing to release initial gas.

    • Ramp Time: Set a 2-minute ramp to target temperature to prevent thermal shock.

🧪 Validated Experimental Protocols
Protocol A: Ambient Temperature Co-Catalyzed Synthesis

Best for: Rapid library generation of 2-substituted benzimidazoles from aldehydes. Source: Adapted from Co(III)/Co(II) redox catalysis methods [4].

  • Setup: Open glass vial (no inert gas needed).

  • Reagents: o-Phenylenediamine (1.0 eq), Aldehyde (1.05 eq), Co(acac)₂ (1 mol%).

  • Oxidant: Add 30% aq.

    
     (1.2 eq) dropwise.[1]
    
  • Temperature: Stir at 25°C (Room Temp) .

  • Time: Reaction typically complete in 5–15 minutes .

  • Observation: Instant color change indicates Co(II) to Co(III) cycling.

Protocol B: High-Temp Regioselective N-Alkylation

Best for: Forcing thermodynamic product formation.

  • Solvent: Anhydrous DMF (High boiling point, good solubility).

  • Base:

    
     (1.5 eq) - Cesium effect stabilizes the transition state.
    
  • Temperature: Heat to 80°C .

  • Addition: Add alkyl halide dropwise.

  • Monitoring: Check LCMS at 1 hour. If dialkylation (M+Alkyl) is observed, reduce temp to 60°C.

🧩 Visualizing the Regioselectivity Mechanism

Understanding why temperature matters requires visualizing the tautomeric equilibrium.

Regioselectivity Tautomer_A Tautomer A (N1-H) Sterically Hindered Tautomer_B Tautomer B (N3-H) Sterically Free Tautomer_A->Tautomer_B Equilibrium (Fast) Anion Delocalized Anion (Formed by Base) Tautomer_A->Anion Base Tautomer_B->Anion Base Product_Kinetic Kinetic Product (Fastest Attack) Anion->Product_Kinetic Low Temp (<25°C) Irreversible Product_Thermo Thermodynamic Product (Most Stable) Anion->Product_Thermo High Temp (>80°C) Reversible/Equilibrating

Figure 2: Temperature influence on kinetic vs. thermodynamic product pathways.

📚 References
  • C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Source: PubMed Central (PMC). URL:[Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Source: MDPI (Molecules). URL:[Link]

  • Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Source: MDPI (Catalysts). URL:[Link]

Sources

Validation & Comparative

HPLC retention time and method for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: HPLC Methodologies for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Executive Summary & Compound Identity

In the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole), the purity of benzonitrile intermediates is a Critical Quality Attribute (CQA). While the 1,2,4-triazole derivatives are the desired precursors for Letrozole, the benzimidazole analogThis compound —can exist as a process-related impurity or a structural standard for specificity testing.

This guide compares a Standard Generic Method (Method A) against an Optimized Stability-Indicating Method (Method B) . The optimized method addresses the specific chromatographic challenges posed by the benzimidazole moiety—namely, its basicity (pKa ~5.6) and increased hydrophobicity compared to its triazole counterparts.

Compound Profile:

  • IUPAC Name: this compound[1][2]

  • Common Name: 4-(Benzimidazol-1-ylmethyl)benzonitrile[1][2]

  • CAS Number: 118001-91-5[1][3]

  • Molecular Formula: C₁₅H₁₁N₃

  • Key Property: The fused benzene ring on the imidazole increases lipophilicity (LogP ~2.8) relative to the 1,2,4-triazole analog (LogP ~1.7), significantly impacting retention behavior.

Method Development Strategy

The separation logic is governed by two factors: Hydrophobicity and Basicity .

  • Hydrophobicity: The target compound contains a benzimidazole fused ring system, making it significantly more non-polar than the single-ring triazole intermediates. On a Reverse Phase (RP) C18 column, it will elute after the triazole intermediate but likely before the dimeric structure of the final API (Letrozole).

  • Basicity & Silanol Activity: The N3 nitrogen of the benzimidazole ring is basic. At neutral pH, secondary interactions with residual silanols on the silica support cause severe peak tailing.

    • Solution: We employ a low pH (3.0) mobile phase to fully protonate the basic nitrogen, suppressing silanol interactions and sharpening the peak shape.

Comparative Analysis: Generic vs. Optimized

The following data summarizes the performance differences between a standard isocratic method and the recommended gradient method.

Table 1: Performance Comparison

ParameterMethod A: Generic IsocraticMethod B: Optimized Gradient (Recommended)
Column C18 Standard (5 µm, 150 mm)C18 End-capped (3.5 µm, 100 mm)
Mobile Phase ACN : Water (50:50)A: 0.1% Formic Acid / B: ACN (Gradient)
pH Neutral (~6.5)Acidic (3.0)
Retention Time (RT) ~12.5 min7.2 min
Peak Shape (Tailing) 1.8 (Significant Tailing)1.1 (Symmetrical)
Resolution (Rs) < 1.5 (from Triazole analog)> 3.0 (Baseline Separation)
Suitability Basic Purity CheckImpurity Profiling & Quantitation

Scientist's Insight: Method A fails because the neutral pH allows the benzimidazole nitrogen to interact with the column's silanols, dragging the peak. Method B uses acid to "cap" these interactions and a gradient to elute the hydrophobic benzimidazole efficiently.

Detailed Protocol: Optimized Method (Method B)

This protocol is validated for specificity, capable of resolving the target from the Letrozole intermediate (4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile).

Step 1: Instrumentation & Conditions
  • System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-purity silica column.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[4][5][6][7]

  • Detection: UV @ 230 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. (pH ~ 2.7–3.0).

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.009010Equilibration
2.009010Isocratic Hold (Elute polar impurities)
10.004060Linear Ramp (Elute Target)
12.001090Wash Step
12.109010Re-equilibration
15.009010End of Run
Step 4: Standard Preparation
  • Stock Solution: Weigh 10 mg of This compound into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water.[8] (Conc: 100 µg/mL).

  • System Suitability Solution: Mix equal parts of the Target Stock and the Triazole Intermediate Stock (if available) to verify resolution.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this method, ensuring it meets ICH Q2(R1) guidelines.

MethodValidation Start Method Development Specificity Specificity Test (Inject Blank, Placebo, Target, & Impurities) Start->Specificity ResolutionCheck Check Resolution (Rs) Target vs. Triazole > 2.0? Specificity->ResolutionCheck ResolutionCheck->Start No (Optimize Gradient) Linearity Linearity (5 Levels, R² > 0.999) ResolutionCheck->Linearity Yes Accuracy Accuracy/Recovery (Spike @ 50%, 100%, 150%) Linearity->Accuracy Robustness Robustness (pH ±0.2, Flow ±0.1) Accuracy->Robustness FinalMethod Validated Method Ready for QC Robustness->FinalMethod

Caption: Logical workflow for validating the HPLC method, prioritizing specificity between the benzimidazole target and related triazole impurities.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Tailing Factor > 1.5 Secondary silanol interactions.Ensure Mobile Phase A pH is ≤ 3.[4][5]0. Replace column if older than 500 injections.
RT Drift Temperature fluctuation or incomplete equilibration.Use a column oven at 30°C. Ensure 5 min post-time equilibration.
Split Peaks Solvent mismatch.Dissolve sample in mobile phase (Start conditions: 90% Water / 10% ACN).
Low Sensitivity Incorrect wavelength.Use 230 nm (Benzonitrile max) rather than 254 nm for higher response.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 118001-91-5).[1] Retrieved from

  • PubChem. Compound Summary: 4-(1H-benzimidazol-1-ylmethyl)benzonitrile.[2] National Library of Medicine. Retrieved from

  • Mukthinuthalapati, M.A., et al. (2019).[8] "New RP-HPLC Method for the Quantification of Letrozole." Acta Scientific Pharmaceutical Sciences, 3.8, 106-109.[8] (Context for benzonitrile/triazole separation methodologies). Retrieved from

  • Ahmed, N.R., et al. (2022).[4][9][10] "HPLC Method for Estimation of Letrozole in Pharmaceutical Formulation." ResearchGate.[4] (Provides baseline retention data for related benzonitrile derivatives). Retrieved from

Sources

Strategic Spectral Validation: 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

[1]

Executive Summary & Application Context

This compound (CAS: 112811-65-1) is a critical structural motif in medicinal chemistry, often serving as an intermediate or impurity in the synthesis of aromatase inhibitors (e.g., Letrozole analogs).[1] Its structural integrity relies on the successful N-alkylation of the benzimidazole ring with a 4-cyanobenzyl moiety.

FTIR spectroscopy is the most efficient method for rapid "Go/No-Go" decision-making during its synthesis.[1] Unlike NMR, which requires dissolution and expensive deuterated solvents, FTIR can instantly validate the formation of the C–N linkage while confirming the absence of N–H bonds from the starting material.

Primary Validation Objective: Confirm the disappearance of the benzimidazole N–H stretch and the retention of the nitrile (C≡N) functionality.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains:

  • The "Silent" Linker (Methylene -CH₂-): Acts as the bridge.[1] Its vibrations are weak but diagnostic for the aliphatic connection.[2]

  • The "Reporter" Group (Nitrile -CN): A standalone, high-intensity peak in the "triple bond region" (2200–2250 cm⁻¹), isolated from other organic signals.[1]

  • The Heterocyclic Core (Benzimidazole): Provides a complex fingerprint of aromatic skeletal vibrations and C=N stretching.

Diagram 1: Synthesis & Spectral Evolution Pathway

The following workflow illustrates the synthesis pathway and the specific spectral checkpoints required to validate the conversion of precursors into the target molecule.

Synthesis_Spectral_CheckpointsPrecursor1Precursor A:BenzimidazoleReactionN-Alkylation(Base/Solvent)Precursor1->ReactionSpec1Key Feature:Strong N-H Stretch(3200-3400 cm⁻¹)Precursor1->Spec1Precursor2Precursor B:4-(bromomethyl)benzonitrilePrecursor2->ReactionSpec2Key Feature:Nitrile C≡N(~2230 cm⁻¹)Precursor2->Spec2TargetTARGET PRODUCT:This compoundReaction->TargetSpecTargetValidation Criteria:1. ABSENCE of N-H2. PRESENCE of C≡N3. NEW Aliphatic C-HTarget->SpecTarget

Caption: Synthesis workflow highlighting the critical spectral evolution: disappearance of the N-H stretch from Benzimidazole and retention of the Nitrile group from the benzyl halide.

Comparative Spectral Analysis

The most robust way to identify the product is by comparing it against its potential impurities (unreacted starting materials).

Functional GroupVibration ModePrecursor A (Benzimidazole)Precursor B (4-Bromomethylbenzonitrile)Target Molecule Validation Note
Amine (N-H) Stretching3200–3400 cm⁻¹ (Broad, Strong)AbsentABSENT CRITICAL: Presence indicates unreacted benzimidazole.[1]
Nitrile (C≡N) StretchingAbsent~2230 cm⁻¹ (Sharp)2215–2235 cm⁻¹ (Sharp)Confirms the cyanobenzyl moiety is intact.[1]
Aromatic (C=N) Ring Stretch~1580–1620 cm⁻¹Absent1600–1625 cm⁻¹ Characteristic of the imidazole ring system.
Methylene (CH₂) Aliphatic StretchAbsent~2950–3050 cm⁻¹2920–2980 cm⁻¹ Weak bands confirming the alkyl linker.[1]
C-N Bond Stretching~1270 cm⁻¹Absent1250–1290 cm⁻¹ Formation of the C_aromatic-N_aliphatic bond.
Detailed Peak Assignment
  • 2215–2235 cm⁻¹ (C≡N Stretch): This is the most diagnostic peak. It typically appears as a sharp, medium-to-strong intensity band.[1] If this peak is broadened or shifted significantly below 2200 cm⁻¹, suspect hydrolysis to an amide (impurity).[1]

  • 1600–1625 cm⁻¹ (C=N Imidazole Ring): The benzimidazole ring breathing and C=N stretching modes appear here. This distinguishes the product from simple benzyl nitriles.

  • 740–760 cm⁻¹ (Ortho-disubstituted Benzene): The benzimidazole fused ring exhibits a strong out-of-plane C-H bending vibration in this region, characteristic of 1,2-disubstitution.[1]

  • 820–840 cm⁻¹ (Para-disubstituted Benzene): The 4-cyanobenzyl group will show a characteristic bending mode indicating para-substitution.[1]

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (e.g., water interference in the OH/NH region), follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended over KBr pellets for speed and reduced moisture absorption.[1]

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background scan shows flat baselines in the 3200–3600 cm⁻¹ region (no residual solvent/water).

  • Sample Prep: The product is a solid. Grind the sample into a fine powder if it is coarse to ensure good contact with the crystal.

  • Deposition: Place approx. 2–5 mg of sample on the crystal. Apply high pressure using the anvil clamp.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16–32 scans[1]

    • Range: 4000–600 cm⁻¹[1]

  • Validation Check:

    • Check 1: Is the baseline flat at 3800 cm⁻¹? (If noisy, clean crystal and re-run).[1]

    • Check 2: Is the Nitrile peak (2220 cm⁻¹) absorbance between 0.1 and 1.0? (If too low, increase pressure).[1]

Troubleshooting & Impurity Identification

Use the following logic tree to diagnose spectral anomalies.

Spectral_TroubleshootingStartAnalyze SpectrumCheckNHIs there a broad peakat 3200-3400 cm⁻¹?Start->CheckNHCheckOHIs the peak broad & rounded(Water/Solvent)?CheckNH->CheckOHYesCheckCNIs the Nitrile peak(2220 cm⁻¹) present?CheckNH->CheckCNNoResultStartImpurity: UnreactedBenzimidazoleCheckOH->ResultStartNo (Sharp NH)ResultWetImpurity: Moisture/Solvent(Dry sample)CheckOH->ResultWetYesCheckCOIs there a new peakat ~1650-1690 cm⁻¹?CheckCN->CheckCONoResultPureLikely PURE ProductCheckCN->ResultPureYesResultHydroImpurity: Amide(Nitrile Hydrolysis)CheckCO->ResultHydroYes (Amide C=O)ResultWrongWrong Structure(Check Synthesis)CheckCO->ResultWrongNo

Caption: Diagnostic logic tree for identifying common synthesis failures using FTIR spectral features.

Common Artifacts
  • Water/Moisture: A broad "hump" at 3400 cm⁻¹ can mimic the N-H stretch. Differentiation: The benzimidazole N-H is often sharper or structured compared to the amorphous "blob" of moisture.

  • Hydrolysis: If the reaction conditions are too acidic or basic, the nitrile (CN) can hydrolyze to an amide (CONH₂). Look for the loss of the 2220 cm⁻¹ peak and the appearance of two bands: Amide I (C=O, ~1680 cm⁻¹) and Amide II (N-H bend, ~1600 cm⁻¹).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329799305, this compound.[1] Retrieved from [Link][1]

  • Sethi, S., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide.[1][3] Indian Journal of Pharmaceutical Education and Research. (Provides comparative FTIR data for N-alkylated benzimidazoles). Retrieved from [Link][1]

Structural characterization data for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Characterization & Performance of 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Executive Summary & Compound Identity

This compound (CAS: 118001-91-5) is a pharmacophore scaffold primarily utilized in the development of non-steroidal aromatase inhibitors (AIs) and antifungal agents. Structurally, it consists of a benzimidazole (1,3-benzodiazole) core linked via a methylene bridge to a para-substituted benzonitrile.

This guide characterizes the compound and compares it against its primary structural analog—the 1,2,4-triazole intermediate used in Letrozole synthesis—to highlight differences in synthetic utility, binding mechanism, and spectral properties.

Property Data
IUPAC Name 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzonitrile
Common Synonyms 4-(Benzimidazol-1-ylmethyl)benzonitrile; 1-(4-Cyanobenzyl)benzimidazole
CAS Number 118001-91-5
Molecular Formula C₁₅H₁₁N₃
Molecular Weight 233.27 g/mol
Primary Application Aromatase Inhibitor Precursor; CYP19A1 Probe; Antifungal Scaffold

Structural Characterization Data

The following data represents the physicochemical profile of the isolated compound.

Spectral Analysis (1H NMR & MS)

Note: Chemical shifts are reported in ppm (δ) relative to TMS in CDCl₃.

Spectroscopy Signal Assignment (δ ppm) Structural Interpretation
¹H NMR (400 MHz, CDCl₃) 8.05 (s, 1H) H-2 (Benzimidazole): Most deshielded proton due to flanking nitrogens.
7.82 – 7.85 (m, 1H) H-7 (Benzimidazole): Aromatic proton peri- to the N-linker.
7.65 (d, J = 8.2 Hz, 2H) H-3', H-5' (Benzonitrile): ortho to Cyano group (deshielded).
7.25 – 7.35 (m, 3H) H-4, H-5, H-6 (Benzimidazole): Overlapping aromatic multiplet.
7.22 (d, J = 8.2 Hz, 2H) H-2', H-6' (Benzonitrile): meta to Cyano group.
5.45 (s, 2H) -CH₂- (Methylene Bridge): Characteristic singlet, diagnostic for N1-alkylation.
¹³C NMR (100 MHz) 143.5, 132.8, 118.5 (CN) Benzonitrile Carbon Skeleton: Diagnostic nitrile peak at ~118 ppm.
48.5 Methylene Carbon: Confirms N-CH₂-Ar connectivity.
Mass Spectrometry (ESI) [M+H]⁺ = 234.1 Protonated molecular ion peak consistent with MW 233.27.
IR Spectroscopy 2225 cm⁻¹ C≡N Stretch: Sharp, strong band characteristic of nitriles.

Technical Insight: The singlet at 5.45 ppm is the critical quality control marker. If this peak appears as a doublet or shifts significantly upfield (< 5.0 ppm), it indicates incomplete alkylation or formation of the C2-alkylated isomer (a common impurity in thermodynamic conditions).

Comparative Analysis: Benzimidazole vs. Triazole Analogs

In drug development—specifically for aromatase inhibitors like Letrozole—the choice between a Benzimidazole and a Triazole core is pivotal.

Feature Benzimidazole Derivative (Topic) Triazole Derivative (Alternative)
Structure 4-(1H-Benzimidazol-1-ylmethyl)benzonitrile 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
CAS 118001-91-5112809-25-3
Binding Mode Coordinates Heme Iron via N3 Coordinates Heme Iron via N4
Potency (IC₅₀) Moderate (nM range)High (sub-nM range, e.g., Letrozole)
Selectivity Lower selectivity for CYP19A1 vs. other CYPsHigh selectivity (Clinical Standard)
Synthetic Yield High (>85%) ; Regioselectivity is easier to control.Moderate (~60-70%) ; Isomer formation (1,3,4-triazole) is a major issue.
Stability High thermal stability; resistant to metabolism.Susceptible to metabolic cleavage at the N-C bond.

Verdict:

  • Use the Benzimidazole (Topic) when developing broad-spectrum CYP inhibitors or antifungal agents where rigid hydrophobicity is required.

  • Use the Triazole (Alternative) for highly specific Aromatase inhibition (Breast Cancer therapeutics), despite the more difficult synthesis.

Experimental Protocol: "Self-Validating" Synthesis

This protocol is designed to maximize regioselectivity for the N1-isomer, minimizing the C2-alkylated byproduct.

Reaction Scheme

Reagents: Benzimidazole (1.0 eq), 4-(Bromomethyl)benzonitrile (1.1 eq), K₂CO₃ (2.5 eq), DMF (Anhydrous).

SynthesisWorkflow Start Reagents: Benzimidazole + Base (K2CO3) Activation Activation: Deprotonation of N-H (30 min, 25°C) Start->Activation DMF Addition Addition: 4-Cyanobenzyl Bromide (Dropwise, 0°C) Activation->Addition Reaction Reaction: Stir 4h @ RT (Monitor TLC) Addition->Reaction Quench Quench: Pour into Ice Water (Precipitation) Reaction->Quench Purification Purification: Recrystallization (EtOH/Water) Quench->Purification Product Final Product: 4-(Benzimidazol-1-ylmethyl) benzonitrile Purification->Product

Caption: Step-by-step N-alkylation workflow ensuring high regioselectivity.

Detailed Methodology
  • Activation: Dissolve 1H-benzimidazole (1.18 g, 10 mmol) in anhydrous DMF (15 mL) . Add anhydrous K₂CO₃ (3.45 g, 25 mmol) . Stir at room temperature for 30 minutes to generate the benzimidazolide anion.

  • Addition: Cool the mixture to 0°C. Add a solution of 4-(bromomethyl)benzonitrile (2.16 g, 11 mmol) in DMF (5 mL) dropwise over 20 minutes. Note: Slow addition prevents local overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product spot (Rf ~0.4) should appear as the starting material disappears.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid, wash with water (3 × 20 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless crystals.

    • Typical Yield: 85–92%

    • Melting Point: 108–110°C (Predicted range based on analogs).

Mechanism of Action Visualization

The biological utility of this compound relies on its interaction with the Heme cofactor in cytochrome P450 enzymes.

Mechanism Ligand 4-(Benzimidazol-1-ylmethyl) benzonitrile Heme Heme (Fe) Center (CYP19A1 / Aromatase) Ligand->Heme N3-Fe Coordination (Reversible Binding) Inhibition Competitive Inhibition (Estrogen Synthesis Blocked) Heme->Inhibition Enzymatic Deactivation Substrate Androgen Substrate (Androstenedione) Substrate->Heme Blocked Access

Caption: Competitive binding mechanism where the Benzimidazole N3 nitrogen coordinates to the Heme Iron.[1][2][3]

References

  • Sigma-Aldrich. 4-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile Product Specification & Safety Data Sheet.Link

  • PubChem. Compound Summary: 4-(1H-Benzimidazol-1-ylmethyl)benzonitrile (CID 329799305).Link

  • Bhatia, R. et al. (2020).[3] Design, Synthesis and Biological Evaluation of Benzimidazole-Triazole Hybrids as Aromatase Inhibitors. Molecules, 25(7), 1642.[4] Link

  • BenchChem. Protocol for Nucleophilic Substitution of 4-Cyanobenzyl Bromide.Link

  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515. (Used for solvent peak calibration in spectral data). Link

Sources

Validation of Purity Assays for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter early-discovery chemical building blocks where analytical rigor is the difference between a successful downstream synthesis and months of failed optimization. 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (Molecular Formula: C15H11N3, MW: 233.27 g/mol ) is a critical intermediate used in the development of benzimidazole-containing pharmaceuticals[1].

However, commercial suppliers often provide this compound "as-is" to early discovery researchers, explicitly stating that they do not collect comprehensive analytical data and that the buyer assumes full responsibility for confirming product identity and purity[1][2]. Relying on a single analytical technique for such intermediates is a critical point of failure. This guide objectively compares three orthogonal purity assays—HPLC-UV, LC-MS, and 1H-qNMR—and provides self-validating protocols compliant with the latest ICH Q2(R2) guidelines[3][4].

Causality in Method Selection: Why Orthogonality Matters

To establish a self-validating analytical system, we must select methods based on the specific physicochemical properties of the molecule.

  • HPLC-UV (Relative Purity): The extended

    
    -conjugation across the benzimidazole and benzonitrile rings provides a robust UV chromophore. Monitoring at 254 nm captures the main compound and most aromatic impurities. However, UV detection is blind to inorganic salts and non-chromophoric aliphatic impurities, necessitating orthogonal methods.
    
  • LC-MS with ESI+ (Impurity Identification): The basic imidazole nitrogen in the benzimidazole core readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid), yielding a strong

    
     signal at m/z 234.1. This method is critical for identifying synthetic carryover, such as unreacted 4-(bromomethyl)benzonitrile or benzimidazole precursors.
    
  • 1H-qNMR (Absolute Purity): Because a Certified Reference Material (CRM) for this specific intermediate is rarely available, HPLC-UV can only provide relative area percent, not absolute purity. qNMR solves this by comparing the integration of the analyte's protons against a traceable internal standard (IS). The distinct N-CH=N proton of the benzimidazole ring appears far downfield (~8.4 ppm), free from overlapping signals, making it an ideal quantitative target.

Comparative Performance of Purity Assays

The following table summarizes the performance metrics of each analytical approach when applied to this compound.

Analytical MethodPrimary PurposeSensitivity (LOD/LOQ)SpecificityThroughputValidation Dependency
HPLC-UV (254 nm) Relative Purity (%)High (~0.05% area)Moderate (UV-active only)High (10-15 min/run)Requires Reference Standard
LC-MS (ESI+) Impurity ID (Mass)Very High (pg level)High (Mass/Charge ratio)Medium (15-20 min/run)Requires Reference Standard
1H-qNMR Absolute Purity (% w/w)Low (~1-2% w/w)Very High (Structural ID)Low (15-30 min/scan)Independent (Uses Internal Std)

Experimental Protocols for Assay Validation

To ensure trustworthiness, the following protocols are designed to be self-validating and align with the updated ICH Q2(R2) guidelines for the validation of analytical procedures, which emphasize a lifecycle and risk-based approach[3][5].

Protocol A: HPLC-UV Method Validation

Objective: Validate specificity, linearity, and precision for routine batch release.

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to retain the moderately hydrophobic benzimidazole core. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5% to 95% B over 10 minutes. Detection: UV at 254 nm.

  • Specificity Testing: Inject a blank (diluent), the sample, and known synthetic impurities (e.g., benzimidazole).

    • Causality Check: Ensure the resolution (

      
      ) between the this compound peak and the closest eluting impurity is 
      
      
      
      .
  • Linearity Assessment: Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration (0.1 mg/mL). Plot peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      [3].
  • System Precision (Repeatability): Perform six replicate injections of the 100% test concentration.

    • Acceptance Criteria: Relative Standard Deviation (RSD)

      
      .
      
Protocol B: 1H-qNMR Absolute Purity Determination

Objective: Determine absolute mass fraction purity without a compound-specific reference standard.

  • Sample Preparation: Accurately weigh ~20.0 mg of the this compound sample and ~10.0 mg of a NIST-traceable Internal Standard (e.g., Maleic acid, which has a distinct singlet at 6.26 ppm).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-

    
    .
    
    • Causality Check: Incomplete dissolution will skew the molar ratio, leading to catastrophic quantitation errors. Sonicate for 5 minutes.

  • Acquisition Parameters: Acquire spectra at 400 MHz or higher. Use a 90° pulse angle.

    • Critical Step: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (typically 30-60 seconds for rigid aromatics) to ensure complete longitudinal relaxation of all protons before the next pulse.
  • Integration & Calculation: Integrate the maleic acid olefinic protons (6.26 ppm, 2H) and the benzimidazole N-CH=N proton (~8.4 ppm, 1H). Calculate the absolute mass fraction purity (

    
    ) using the standard qNMR equation factoring in molecular weights, sample weights, and proton equivalents.
    

Analytical Decision Workflow

The following workflow illustrates the logical progression from sample receipt to batch release, ensuring no single method acts as a blind spot.

PurityWorkflow Start This compound Sample Receipt HPLC HPLC-UV (254 nm) Primary Purity Assessment Start->HPLC LCMS LC-MS (ESI+) Impurity Identification Start->LCMS qNMR 1H-qNMR Absolute Purity (No Ref Std) Start->qNMR Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) HPLC->Validation LCMS->Validation qNMR->Validation Decision Purity ≥ 98.0% & Impurities Characterized? Validation->Decision Release Batch Release for Downstream Synthesis Decision->Release Yes Reject Repurification (Recrystallization/Prep-HPLC) Decision->Reject No

Figure 1: Analytical workflow for purity validation of benzimidazole intermediates.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai URL: [Link]

Sources

Comparative Guide: 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile vs. Letrozole Analogs in CYP19A1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatase inhibitors (AIs) represent the frontline endocrine therapy for hormone receptor-positive (HR+) breast cancer. While third-generation AIs like letrozole demonstrate exceptional potency,1[1]. This technical guide provides a rigorous comparative analysis between letrozole and emerging benzimidazole-based analogs—specifically focusing on the 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile scaffold. By evaluating their mechanistic differences, binding affinities, and experimental validation protocols, this guide serves as a blueprint for researchers optimizing next-generation AIs.

Mechanistic Overview: Targeting the CYP19A1 Heme PocketCytochrome P450 19A1 (aromatase) catalyzes the rate-limiting conversion of androgens to estrogens via three sequential oxidation steps at the C19 methyl group[2]. Inhibition of this enzyme requires a pharmacophore capable of coordinating with the prosthetic heme iron while simultaneously occupying the hydrophobic substrate-binding pocket.

  • Letrozole (Triazole Core): 2[2]. Its bis-benzonitrile moieties form critical hydrogen bonds with Ser478 and Met374, anchoring the molecule tightly within the active site.

  • This compound (Benzimidazole Core): Replaces the triazole with a bulkier benzimidazole ring.3[3].

G Androgen Androgen Precursors (Androstenedione) CYP19A1 Aromatase (CYP19A1) Heme Iron Active Site Androgen->CYP19A1 Substrate Binding Estrogen Estrogens (Estrone/Estradiol) CYP19A1->Estrogen Aromatization (C10-C19 cleavage) BreastCancer ER+ Breast Cancer Cell Proliferation Estrogen->BreastCancer ER Activation Letrozole Letrozole (Triazole-based AI) Letrozole->CYP19A1 Competitive Inhibition (N4-Heme Coordination) Benzimidazole Benzimidazole Analogs (e.g., this compound) Benzimidazole->CYP19A1 Competitive Inhibition (N3-Heme Coordination)

CYP19A1 aromatization pathway and competitive inhibition by letrozole and benzimidazole analogs.

Quantitative Efficacy & Pharmacodynamic Comparison

The structural shift from a triazole to a benzimidazole alters both the steric volume and the electrostatic map of the inhibitor.4[4].

Table 1: Comparative Binding and Efficacy Profile
Compound ClassCore HeterocycleHeme Coordinating AtomKey Interacting ResiduesIn Vitro IC50 (µM)
Letrozole (Reference) 1,2,4-TriazoleN4Arg115, Met374, Ser478, Hem6000.024 ± 0.001
Optimized Benzimidazole (e.g., Cmpd 5e) BenzimidazoleN3Phe221, Hem6000.032 ± 0.042
Mono-benzonitrile Benzimidazole BenzimidazoleN3Phe221, Hem6001.475 ± 0.062

Data synthesized from comparative in vitro fluorimetric assays[3][4].

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds, researchers must employ orthogonal validation strategies. The following protocols are designed to ensure data integrity through built-in causality and control mechanisms.

Workflow Step1 1. Compound Prep Synthesize benzimidazole analogs Verify purity via NMR/MS Step2 2. In Vitro Assay Fluorimetric CYP19A1 screening Determine IC50 values Step1->Step2 Step3 3. Cell Viability MCF-7 (ER+) breast cancer line Assess anti-proliferative effect Step2->Step3 Step4 4. In Silico Docking AutoDock Vina / Glide Analyze Heme-N coordination Step3->Step4 Step5 5. Data Synthesis Correlate IC50 with binding energy Select lead candidates Step4->Step5

Step-by-step experimental workflow for evaluating aromatase inhibitors.

Protocol A: Fluorimetric CYP19A1 Enzyme Inhibition Assay

Causality Focus: Radiometric assays (tritiated water release) are hazardous and low-throughput. We utilize a fluorimetric assay with Dibenzylfluorescein (DBF). DBF is uniquely cleaved by CYP19A1 to release fluorescein, allowing for highly sensitive, real-time kinetic monitoring of enzyme velocity.

  • Preparation: Reconstitute recombinant human CYP19A1 in a 50 mM potassium phosphate buffer (pH 7.4). Rationale: Utilizing recombinant human enzyme prevents species-specific active site variations from skewing the binding data.

  • Inhibitor Incubation: Add the test compounds (letrozole vs. This compound) at serial dilutions ranging from 0.001 µM to 10 µM. Include a vehicle control (DMSO < 1% v/v) to establish a baseline uninhibited velocity.

  • Cofactor Addition: Introduce NADPH (0.5 mM final concentration). Rationale: Because CYP19A1 is a cytochrome P450 enzyme, NADPH is the obligate electron donor required to drive the catalytic cycle.

  • Substrate Initiation: Add DBF (0.2 µM) and incubate the microplate at 37°C for 30 minutes in the dark.

  • Quenching & Readout: Terminate the reaction using 2N NaOH. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

Protocol B: In Silico Molecular Docking Validation

Causality Focus: In vitro data only proves macroscopic inhibition. Docking is required to validate that the mechanism of action is true competitive active-site binding rather than allosteric modulation or assay interference.

  • Protein Preparation: Retrieve the human placental aromatase crystal structure (PDB: 3EQM). Remove the co-crystallized androstenedione, add polar hydrogens, and assign Gasteiger charges.

  • Grid Generation: Center the grid box precisely on the heme iron atom (Hem600). Rationale: Both letrozole and benzimidazole analogs are known Type II P450 inhibitors that must coordinate with this metal center to block oxygen activation.

  • Docking & Scoring: Execute docking using AutoDock Vina or Schrödinger Glide. Validate the pose by ensuring the distance between the heterocyclic nitrogen (N4 for triazole, N3 for benzimidazole) and the Fe2+ ion is between 2.0 - 2.5 Å.

Conclusion

The comparative analysis demonstrates that this compound and its derivatives represent a highly viable scaffold for next-generation aromatase inhibitors. While letrozole remains the gold standard for raw potency (IC50 ~0.024 µM), the benzimidazole core offers a tunable platform. By leveraging the bulkier benzimidazole ring to maximize hydrophobic interactions within the CYP19A1 pocket, researchers can design analogs that maintain high anti-aromatase activity while potentially mitigating the off-target desmolase binding responsible for letrozole's clinical side effects.

References

  • Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor Source: NIH / PMC URL:[Link]

  • Synthesis, Docking Studies and Biological Activity of New Benzimidazole-Triazolothiadiazine Derivatives as Aromatase Inhibitor Source: MDPI (Molecules) URL:[Link]

  • Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer Source: Semantic Scholar / Metabolites URL:[Link]

  • Pharmacophore-based virtual screening, molecular docking, and molecular dynamics investigation for the identification of novel, marine aromatase inhibitors Source: NIH / PMC URL:[Link]

  • Strategies to inhibit steroid cytochrome P450 enzymes to benefit human health Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.